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  • Product: (E)-4-(4-methylphenyl)but-3-en-2-one
  • CAS: 3160-38-1

Core Science & Biosynthesis

Foundational

Synthesis of (E)-4-(4-methylphenyl)but-3-en-2-one via Claisen-Schmidt condensation

Topic: Synthesis of (E)-4-(4-methylphenyl)but-3-en-2-one via Claisen-Schmidt Condensation Document Type: Technical Guide / Whitepaper Author Role: Senior Application Scientist Executive Summary The synthesis of (E)-4-(4-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of (E)-4-(4-methylphenyl)but-3-en-2-one via Claisen-Schmidt Condensation Document Type: Technical Guide / Whitepaper Author Role: Senior Application Scientist

Executive Summary

The synthesis of (E)-4-(4-methylphenyl)but-3-en-2-one (also known as p-methylbenzalacetone) is a foundational transformation in organic synthesis, serving as a critical precursor for heterocycles (e.g., pyrazolines, pyrimidines), functionalized polymers, and pharmaceutical intermediates.

While the Claisen-Schmidt condensation is a textbook reaction, achieving high chemoselectivity (mono- vs. bis-condensation) and stereoselectivity (E- vs.Z-isomer) requires rigorous control over reaction kinetics and thermodynamics. This guide moves beyond standard textbook recipes, offering a field-validated protocol designed to maximize yield of the mono-condensed E-isomer while suppressing the formation of the bis-adduct (dibenzalacetone derivative).

Mechanistic Dynamics & Selectivity Control

The Reaction Pathway

The synthesis proceeds via a base-catalyzed crossed-aldol condensation between 4-methylbenzaldehyde and acetone , followed by an irreversible dehydration (E1cB mechanism).

Key Mechanistic Challenges:

  • Chemoselectivity (Mono vs. Bis): The product, an

    
    -unsaturated ketone, retains acidic 
    
    
    
    -protons. In the presence of excess aldehyde and base, it can undergo a second condensation to form the bis-product (1,5-di(p-tolyl)penta-1,4-dien-3-one).
    • Control Strategy: Use a significant molar excess of acetone (kinetic control) to statistically minimize the encounter between the enolate of the product and the aldehyde.

  • Stereoselectivity (E vs. Z): The elimination of water is thermodynamically controlled. The E-isomer (trans) is significantly more stable due to the minimization of steric strain between the phenyl ring and the acetyl group.

    • Control Strategy: Allow the reaction to reach thermodynamic equilibrium (room temperature aging).

Pathway Visualization

The following diagram illustrates the reaction progression and the critical bifurcation point for side-product formation.

ClaisenSchmidt Acetone Acetone (Excess) Enolate1 Enolate A (Kinetic Species) Acetone->Enolate1 NaOH (-H+) Aldol β-Hydroxy Ketone (Intermediate) Enolate1->Aldol + Aldehyde Aldehyde p-Tolualdehyde Dehydration Dehydration (-H2O) Aldol->Dehydration Product (E)-Mono-Product TARGET Dehydration->Product Major Path Enolate2 Enolate B (Product Enolate) Product->Enolate2 NaOH (-H+) BisProduct Bis-Condensation (Impurity) Enolate2->BisProduct + Aldehyde (Avoid via Excess Acetone)

Figure 1: Reaction pathway highlighting the critical branch point for bis-condensation.

Experimental Protocol (Bench Scale)

Objective: Synthesis of 10.0 g of (E)-4-(4-methylphenyl)but-3-en-2-one. Target Yield: >85% Purity: >98% (by GC/NMR)

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.Mass/VolRole
4-Methylbenzaldehyde 120.151.07.50 g (62.4 mmol)Limiting Reagent
Acetone 58.085.0 18.1 g (23 mL)Reactant/Solvent
NaOH (10% aq) 40.000.5~12.5 mLCatalyst
Ethanol (95%) --15 mLCo-solvent

Note: A 5:1 Acetone:Aldehyde ratio is used to strictly enforce mono-selectivity.

Step-by-Step Methodology
  • Reactor Setup:

    • Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar.

    • Place the flask in an ice-water bath (0–4 °C).

  • Reagent Charging:

    • Charge Acetone (23 mL) and Ethanol (15 mL) into the flask.

    • Add 4-Methylbenzaldehyde (7.50 g). Stir for 5 minutes to ensure homogeneity.

  • Catalyst Addition (Rate Controlled):

    • Add the 10% NaOH solution dropwise over 15 minutes.

    • Critical: Maintain internal temperature <10 °C during addition to prevent rapid exotherms which can lead to polymerization.

  • Reaction Phase:

    • Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C).

    • Stir vigorously for 2–4 hours.

    • Monitoring: Monitor via TLC (Hexane:EtOAc 8:2). The aldehyde spot (

      
      ) should disappear; the product spot (
      
      
      
      ) will appear.
  • Quenching & Workup:

    • Cool the mixture back to 0 °C.

    • Neutralize carefully with dilute HCl (1M) until pH ~7.

    • Note: If the product precipitates as a solid, filter it.[1][2] However, 4-methylbenzalacetone has a low melting point (~30-33 °C) and often presents as an oil or semi-solid.

    • Liquid-Liquid Extraction: If oily, evaporate excess acetone/ethanol under reduced pressure. Extract the residue with Dichloromethane (DCM) (

      
       mL).
      
    • Wash the organic layer with Brine (

      
       mL) and water.
      
    • Dry over Anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Method A (Distillation): Vacuum distillation is the gold standard for this compound. Collect the fraction boiling at ~130–135 °C @ 10 mmHg (or ~90 °C @ 5 mmHg).

    • Method B (Crystallization): If solid, recrystallize from cold petroleum ether. Warning: Due to the low MP, this can be difficult; "oiling out" is common.

Process Optimization & Troubleshooting

As a Senior Scientist, recognizing failure modes is as important as the recipe itself.

Critical Control Points (CCP)
CCPParameterRiskMitigation
Stoichiometry Acetone RatioFormation of Bis-product (Dibenzalacetone analog)Maintain Acetone >3 equiv. If Bis-product forms, it appears as a higher melting, deeper yellow solid.
Temperature Reaction TempPolymerization / Aldol retro-reactionDo not exceed 30 °C. High heat favors polymerization of the enone.
pH Quench pHHydrolysis / Elimination reversalNeutralize to pH 7. Strongly acidic workup can degrade the enone.
Workflow Decision Tree

Use this logic flow to determine the purification strategy based on the crude state.

Purification Crude Crude Mixture (Post-Evaporation) StateCheck Physical State @ Room Temp? Crude->StateCheck Solid Solid / Semi-Solid StateCheck->Solid MP > 25°C Oil Yellow Oil StateCheck->Oil MP < 25°C or Supercooled Recryst Recrystallization (Petroleum Ether, -20°C) Solid->Recryst Preferred VacDist Vacuum Distillation (High Purity) Oil->VacDist Scale > 5g Column Flash Chromatography (Hex:EtOAc 9:1) Oil->Column Scale < 1g

Figure 2: Purification decision logic based on physical state and scale.

Characterization Data

Validation of the structure must confirm the E-geometry.

Table 1: Physicochemical Properties

Property Value Notes
Appearance Pale yellow crystalline solid or oil Low melting point makes state variable.
Melting Point 29 – 33 °C [1, 2] Sharp MP indicates high purity.

| Boiling Point | ~280 °C (760 mmHg) | Theoretical. Decomposes before BP at atm pressure. |

Table 2: Spectroscopic Signature

Technique Signal Assignment

| 1H NMR (CDCl3) |


 2.38 (s, 3H) | Methyl group on aromatic ring (

) | | |

2.40 (s, 3H) | Methyl ketone (

) | | |

6.70 (d,

Hz, 1H) | Vinyl proton (

to carbonyl). Large

confirms E-isomer.
| | |

7.50 (d,

Hz, 1H) | Vinyl proton (

to carbonyl). | | |

7.20 - 7.50 (m, 4H) | Aromatic protons (

system). | | IR (Neat) | 1665

| C=O Stretch (Conjugated ketone) | | | 1605

| C=C Stretch (Alkene) |

Green Chemistry Alternative: Solvent-Free Grinding

For researchers prioritizing green metrics, this reaction can be performed without ethanol solvent.

  • Method: Mix 4-methylbenzaldehyde (1 eq) and Acetone (1.2 eq) with solid NaOH (20 mol%) in a mortar.

  • Process: Grind with a pestle for 10–15 minutes. The mixture will turn into a yellow paste.

  • Workup: Add water to dissolve the base, filter the solid product, and wash with water.

  • Advantage: Higher atom economy, faster reaction time, but requires careful temperature monitoring during grinding (frictional heat).

References

  • PubChem. (n.d.).[3] 4-(4-Methylphenyl)-3-buten-2-one.[3][2][4][5] National Library of Medicine.[3] Retrieved February 2, 2026, from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Claisen-Schmidt protocols).
  • Gupta, V. K., et al. (2011). (E)-4-(4-Methoxyphenyl)but-3-en-2-one. Acta Crystallographica Section E, 67(Pt 4), o836. (Structural analog comparison for E-isomer confirmation). [Link]

Sources

Exploratory

Technical Guide: (E)-4-(4-Methylphenyl)but-3-en-2-one (CAS 3160-38-1)

The following technical guide provides an in-depth analysis of CAS 3160-38-1, structured for researchers and drug development professionals. Identity, Synthesis, and Applications in Medicinal Chemistry [1] Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of CAS 3160-38-1, structured for researchers and drug development professionals.

Identity, Synthesis, and Applications in Medicinal Chemistry [1]

Executive Summary

CAS 3160-38-1, systematically known as (E)-4-(4-methylphenyl)but-3-en-2-one , is an


-unsaturated ketone belonging to the benzylideneacetone family.[1] While often categorized as a fine chemical intermediate, its structural motif—a rigid enone linker connecting an aromatic ring to a methyl ketone—serves as a critical scaffold in the synthesis of heterocyclic pharmacophores, flavorants, and anti-inflammatory agents.

This guide delineates the compound’s nomenclature, physicochemical profile, validated synthesis protocols, and its utility as a Michael acceptor in drug discovery workflows.

Nomenclature & Identification

Accurate identification is paramount for regulatory compliance and database searching. The compound exists predominantly as the trans (E) isomer due to steric stability.

Core Identifiers
TypeIdentifierNotes
CAS Registry Number 3160-38-1 Specific to the (E)-isomer or unspecified stereochemistry mixtures.[1][2][3][4]
IUPAC Name (3E)-4-(4-methylphenyl)but-3-en-2-one Preferred IUPAC name (PIN).[5]
Common Name 4-Methylbenzylideneacetone Analogous to benzylideneacetone.[5]
SMILES CC(=O)/C=C/C1=CC=C(C)C=C1Encodes the trans alkene geometry.
InChI Key USXMUOFSQBSHGN-VMPITWQZSA-NUnique hashed identifier.
Synonyms & Trade Names
  • Systematic: 4-(p-Tolyl)-3-buten-2-one; (E)-p-Tolylbutenone.[5][6]

  • Laboratory/Catalog: Methyl styryl ketone derivative; NSC 636784.

  • Structural Class: Methyl-substituted chalcone analogue.[1]

Structural Chemistry & Properties

The molecule features a conjugated system extending from the p-methyl group on the phenyl ring through the alkene to the carbonyl oxygen. This conjugation imparts electrophilic character at the


-carbon, making it a prime candidate for nucleophilic conjugate addition (Michael addition).
Physicochemical Profile
PropertyValueExperimental Context
Molecular Formula

Molecular Weight 160.21 g/mol
Appearance Pale yellow crystalline solidDistinctive camphor-like odor.[2][7]
Melting Point 29–33 °CLow melting solid; requires cool storage to prevent liquefaction.
Boiling Point ~280 °C (Predicted)High thermal stability.[6]
Solubility Soluble in EtOH, Acetone, DMSOLipophilic; poor water solubility.
Reactivity Michael AcceptorHigh reactivity toward thiols (e.g., Glutathione) and amines.

Synthesis & Experimental Protocols

The industrial and laboratory standard for synthesizing CAS 3160-38-1 is the Claisen-Schmidt Aldol Condensation . This pathway allows for high stereoselectivity favoring the (E)-isomer.

Protocol 1: Base-Catalyzed Aldol Condensation

Objective: Synthesize (E)-4-(4-methylphenyl)but-3-en-2-one from p-tolualdehyde and acetone.

Reagents:

  • 4-Methylbenzaldehyde (p-Tolualdehyde) [1.0 eq]

  • Acetone [Excess, acts as solvent/reactant]

  • Sodium Hydroxide (10% aq. solution) [0.2 eq]

Methodology:

  • Preparation: Charge a reaction vessel with p-tolualdehyde and excess acetone (molar ratio 1:5 to minimize self-condensation of acetone).

  • Addition: Cool the mixture to 0–5 °C. Add 10% NaOH dropwise over 30 minutes, maintaining temperature to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2) for the disappearance of the aldehyde.

  • Quench: Neutralize with dilute HCl to pH 7.

  • Isolation: Evaporate excess acetone under reduced pressure. Extract the aqueous residue with dichloromethane (DCM).

  • Purification: Wash the organic layer with brine, dry over

    
    , and concentrate. Recrystallize from ethanol/water or purify via silica gel chromatography to obtain the pale yellow solid.
    
Reaction Logic Visualization

The following diagram illustrates the mechanistic flow from precursors to the final electrophile.

SynthesisPathway Figure 1: Claisen-Schmidt Condensation Pathway Precursors Precursors: p-Tolualdehyde + Acetone Intermediate Aldol Intermediate (β-hydroxy ketone) Precursors->Intermediate NaOH (aq) 0-5°C Product CAS 3160-38-1 (E)-4-(4-methylphenyl)but-3-en-2-one Intermediate->Product - H2O (Elimination) Byproduct Byproduct: Water Intermediate->Byproduct

Figure 1: Step-wise synthesis via base-catalyzed condensation, favoring the thermodynamic (E)-product.

Applications in Drug Development

CAS 3160-38-1 is not a marketed API but serves as a versatile building block and probe molecule in medicinal chemistry.

A. Intermediate for Reformatsky Reactions

The compound is a classic substrate for the Reformatsky reaction.[6] Reaction with


-bromoesters and zinc yields 

-hydroxy esters, which are precursors to lactones and saturated ester derivatives found in various pharmacophores.
B. Glutathione S-Transferase (GST) Research

Due to its


-unsaturated ketone structure, CAS 3160-38-1 acts as a substrate for Glutathione S-Transferases (GSTs).[1][5]
  • Mechanism: The sulfur atom of glutathione attacks the

    
    -carbon (Michael addition).
    
  • Utility: Used in assays to map the substrate specificity of GST isozymes, which are crucial for understanding drug metabolism and detoxification pathways in the liver.

C. Synthesis of Nabumetone Analogues

The structure of CAS 3160-38-1 is homologous to the non-steroidal anti-inflammatory drug (NSAID) Nabumetone (4-(6-methoxy-2-naphthyl)-2-butanone).

  • Workflow: Hydrogenation of the alkene in CAS 3160-38-1 yields 4-(p-tolyl)-2-butanone .

  • Relevance: Researchers use this scaffold to generate libraries of "Nabumetone-like" compounds to study Structure-Activity Relationships (SAR) regarding COX-2 inhibition and metabolic stability.

Biological Interaction Pathway

The following diagram details the compound's interaction with biological nucleophiles (e.g., in GST assays).

BioInteraction Figure 2: Mechanism of Action in GST Enzymatic Assays Compound CAS 3160-38-1 (Electrophile) Complex Michael Adduct (S-Conjugate) Compound->Complex Nucleophilic Attack at β-Carbon Enzyme Glutathione S-Transferase (Catalyst) Enzyme->Compound Conjugation GSH Glutathione (GSH) (Nucleophile) GSH->Compound Conjugation

Figure 2: The electrophilic


-carbon allows conjugation with thiol-containing biomolecules.

Safety & Handling (MSDS Highlights)

While valuable, CAS 3160-38-1 poses specific hazards due to its reactivity.

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2–8 °C. The compound has a low melting point and can fuse into a solid mass if stored improperly. Keep under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the alkene.

References

  • PubChem Compound Summary. (2025). 4-(4-Methylphenyl)-3-buten-2-one (CID 107388).[2] National Center for Biotechnology Information. Link[2]

  • Sigma-Aldrich. (n.d.). Product Specification: 4-(p-Tolyl)-3-buten-2-one, 97%.[1][3][5] Merck KGaA. Link

  • ChemicalBook. (2024). CAS 3160-38-1 Technical Data and Suppliers.[1][2][3][4]Link

  • Organic Syntheses. (Various). General procedures for Aldol Condensation of Benzaldehyde Derivatives. (Referenced for protocol standardization). Link

  • Santa Cruz Biotechnology. (n.d.). 4-(p-Tolyl)-3-buten-2-one for Proteomics Research.[5][8]Link[1][2][3]

Sources

Protocols & Analytical Methods

Method

Application Note: A Detailed Protocol for the Synthesis of (E)-4-(4-methylphenyl)but-3-en-2-one via Claisen-Schmidt Condensation

Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of (E)-4-(4-methylphenyl)but-3-en-2-one, a valuable α,β-unsaturated ketone intermediate. The synthesis is achieved through...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of (E)-4-(4-methylphenyl)but-3-en-2-one, a valuable α,β-unsaturated ketone intermediate. The synthesis is achieved through a base-catalyzed Claisen-Schmidt condensation of p-tolualdehyde and acetone. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical guidance, mechanistic insights, and practical advice for a successful and reproducible synthesis. The protocol includes detailed information on materials, reaction setup, purification, and characterization of the final product.

Introduction: The Significance of α,β-Unsaturated Ketones

(E)-4-(4-methylphenyl)but-3-en-2-one, also known as p-methylbenzalacetone, belongs to the chalcone family of compounds, which are characterized by an α,β-unsaturated ketone core. This structural motif is a key pharmacophore in a multitude of biologically active molecules, exhibiting a wide range of therapeutic properties, including antimicrobial, anti-inflammatory, and cytotoxic activities.[1] The reactivity of the enone functional group, particularly its susceptibility to nucleophilic attack, makes it a versatile intermediate for the synthesis of more complex molecular architectures.

The Claisen-Schmidt condensation, a reliable and efficient carbon-carbon bond-forming reaction, is the chosen method for this synthesis.[2] This crossed-aldol condensation involves the reaction of an enolizable ketone (acetone) with an aromatic aldehyde that lacks α-hydrogens (p-tolualdehyde), leading to the formation of the target α,β-unsaturated ketone.[2] The reaction is typically base-catalyzed and proceeds through a well-understood mechanism involving the formation of an enolate ion.

This guide will provide a robust and validated protocol for the synthesis, purification, and characterization of (E)-4-(4-methylphenyl)but-3-en-2-one, ensuring a high degree of scientific integrity and reproducibility.

Materials and Equipment

Reagents
ReagentChemical FormulaMolar Mass ( g/mol )CAS NumberPuritySupplier
p-TolualdehydeC₈H₈O120.15104-87-0≥97%Major Chemical Supplier
AcetoneC₃H₆O58.0867-64-1ACS Reagent GradeMajor Chemical Supplier
Sodium HydroxideNaOH40.001310-73-2≥97%, pelletsMajor Chemical Supplier
EthanolC₂H₅OH46.0764-17-595% or AbsoluteMajor Chemical Supplier
Deionized WaterH₂O18.027732-18-5N/AIn-house
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6Granular, ACS GradeMajor Chemical Supplier
Diethyl Ether(C₂H₅)₂O74.1260-29-7ACS Reagent GradeMajor Chemical Supplier
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Erlenmeyer flasks

  • Beakers

  • Graduated cylinders

  • Buchner funnel and filter paper

  • Vacuum filtration apparatus

  • Separatory funnel (100 mL)

  • Rotary evaporator

  • Melting point apparatus

  • Analytical balance

  • Standard laboratory glassware (pipettes, spatulas, etc.)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves.[3]

Experimental Protocol

Synthesis of (E)-4-(4-methylphenyl)but-3-en-2-one

The following diagram illustrates the overall workflow for the synthesis and purification of the target compound.

G cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification cluster_analysis Characterization A 1. Dissolve p-tolualdehyde and acetone in ethanol C 3. Add NaOH solution dropwise to the reactant mixture A->C B 2. Prepare 10% NaOH solution B->C D 4. Stir at room temperature for 2-3 hours C->D E 5. Monitor reaction progress by TLC D->E F 6. Pour reaction mixture into ice-cold water E->F G 7. Collect the precipitate by vacuum filtration F->G H 8. Wash the solid with cold deionized water G->H I 9. Recrystallize the crude product from aqueous ethanol H->I J 10. Dry the purified crystals under vacuum I->J K 11. Determine melting point J->K L 12. Acquire NMR and IR spectra K->L

Figure 1: Experimental workflow for the synthesis of (E)-4-(4-methylphenyl)but-3-en-2-one.

Step-by-Step Procedure:

  • Reactant Preparation: In a 50 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve p-tolualdehyde (2.40 g, 20.0 mmol) and acetone (1.74 g, 30.0 mmol, ~2.2 mL) in 15 mL of 95% ethanol. Stir the mixture at room temperature until a homogeneous solution is obtained. The use of an excess of acetone helps to favor the formation of the desired product and minimize side reactions.

  • Catalyst Addition: In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide by dissolving 1.0 g of NaOH pellets in 9.0 mL of deionized water. Allow the solution to cool to room temperature.

  • Reaction Initiation: While stirring the ethanolic solution of the aldehyde and ketone, add the 10% NaOH solution dropwise over a period of 10-15 minutes. The addition of the base catalyst will likely cause the solution to turn yellow and become cloudy.

  • Reaction Progression: Continue to stir the reaction mixture vigorously at room temperature for 2-3 hours. A yellow precipitate of the product should form during this time.

  • Reaction Monitoring (Optional): The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 4:1 hexane:ethyl acetate). The disappearance of the p-tolualdehyde spot and the appearance of a new, less polar product spot indicate the progression of the reaction.

  • Product Isolation: After the reaction is complete, pour the reaction mixture into a beaker containing approximately 50 mL of ice-cold deionized water. Stir the mixture for a few minutes to ensure complete precipitation of the product.

  • Filtration and Washing: Collect the yellow solid by vacuum filtration using a Buchner funnel. Wash the crude product with several portions of cold deionized water until the filtrate is neutral (pH ~7). This removes any remaining sodium hydroxide and other water-soluble impurities.

Purification by Recrystallization
  • Solvent Selection: Transfer the crude, air-dried solid to a 100 mL Erlenmeyer flask. Add a minimal amount of a warm 1:1 ethanol/water mixture and gently heat the flask on a hot plate with stirring until the solid completely dissolves.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for 15-20 minutes to maximize crystal formation.

  • Final Collection: Collect the purified crystals by vacuum filtration and wash them with a small amount of ice-cold 1:1 ethanol/water.

  • Drying: Dry the purified (E)-4-(4-methylphenyl)but-3-en-2-one crystals in a desiccator over a drying agent or in a vacuum oven at a low temperature (e.g., 40 °C) to a constant weight.

Results and Discussion

Expected Yield and Physical Properties
PropertyExpected Value
Appearance Yellow crystalline solid[1]
Molecular Formula C₁₁H₁₂O
Molecular Weight 160.21 g/mol [1]
Melting Point 29-33 °C[4]
Theoretical Yield 3.20 g
Typical Experimental Yield 75-85%
Reaction Mechanism

The synthesis of (E)-4-(4-methylphenyl)but-3-en-2-one proceeds via a base-catalyzed Claisen-Schmidt condensation. The mechanism involves three key steps:

G cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation & Dehydration A Acetone + OH⁻ ⇌ Acetone Enolate + H₂O B Acetone Enolate + p-Tolualdehyde → Alkoxide Intermediate A->B C Alkoxide Intermediate + H₂O → Aldol Adduct B->C D Aldol Adduct + OH⁻ → Enolate C->D E Enolate → (E)-4-(4-methylphenyl)but-3-en-2-one + OH⁻ D->E

Figure 2: Key steps in the Claisen-Schmidt condensation mechanism.

  • Enolate Formation: The hydroxide ion (OH⁻) from the sodium hydroxide solution acts as a base and deprotonates the α-carbon of acetone, which is enolizable, to form a resonance-stabilized enolate ion.

  • Nucleophilic Attack: The nucleophilic enolate ion then attacks the electrophilic carbonyl carbon of p-tolualdehyde. Since p-tolualdehyde lacks α-hydrogens, it cannot enolize and thus acts exclusively as the electrophile, preventing self-condensation and leading to a single major product.[5] This attack forms a tetrahedral alkoxide intermediate.

  • Protonation and Dehydration: The alkoxide intermediate is protonated by water (formed in the initial deprotonation step) to yield a β-hydroxy ketone (the aldol adduct). Under the basic reaction conditions, this aldol adduct readily undergoes dehydration (elimination of a water molecule) to form the more stable, conjugated α,β-unsaturated ketone, (E)-4-(4-methylphenyl)but-3-en-2-one. The formation of this extended conjugated system provides the thermodynamic driving force for the reaction.

Characterization

The identity and purity of the synthesized (E)-4-(4-methylphenyl)but-3-en-2-one should be confirmed by spectroscopic methods.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The expected chemical shifts (δ) in CDCl₃ are:

    • δ ~7.4-7.5 ppm (d, 2H): Aromatic protons ortho to the butenone substituent.

    • δ ~7.1-7.2 ppm (d, 2H): Aromatic protons meta to the butenone substituent.

    • δ ~7.4 ppm (d, 1H): Vinylic proton adjacent to the aromatic ring.

    • δ ~6.7 ppm (d, 1H): Vinylic proton adjacent to the carbonyl group.

    • δ ~2.4 ppm (s, 3H): Methyl protons of the p-tolyl group.

    • δ ~2.3 ppm (s, 3H): Methyl protons of the acetyl group.[6]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will confirm the carbon framework of the molecule. Expected chemical shifts (δ) in CDCl₃ are:

    • δ ~198 ppm: Carbonyl carbon (C=O).

    • δ ~144 ppm: Vinylic carbon attached to the aromatic ring.

    • δ ~129-132 ppm: Aromatic carbons.

    • δ ~127 ppm: Vinylic carbon attached to the carbonyl group.

    • δ ~27 ppm: Acetyl methyl carbon.

    • δ ~21 ppm: Tolyl methyl carbon.

  • IR (Infrared) Spectroscopy: The IR spectrum is used to identify the functional groups present in the molecule. Key characteristic absorption bands are expected at:

    • ~1660-1680 cm⁻¹: Strong absorption due to the C=O stretch of the α,β-unsaturated ketone.

    • ~1600-1620 cm⁻¹: Absorption due to the C=C stretch of the alkene and the aromatic ring.

    • ~2900-3100 cm⁻¹: C-H stretching vibrations of the aromatic and methyl groups.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No precipitate forms, or an oil is obtained Insufficient reaction time; Impure reagents; Incorrect stoichiometry.Extend the reaction time. Ensure reagents are pure and accurately measured. Vigorously stir the oily mixture with a glass rod to induce crystallization.
Low yield Incomplete reaction; Loss of product during work-up or recrystallization.Monitor the reaction by TLC to ensure completion. Use minimal hot solvent for recrystallization and ensure thorough cooling to maximize crystal recovery.
Product is off-white or brown Presence of impurities from side reactions.Perform a second recrystallization. Consider using activated charcoal during recrystallization to remove colored impurities.

Safety Precautions

  • p-Tolualdehyde: Combustible liquid. Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[7]

  • Acetone: Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness.[8]

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.[3]

Handling: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if necessary.

Conclusion

The Claisen-Schmidt condensation provides a straightforward and efficient method for the synthesis of (E)-4-(4-methylphenyl)but-3-en-2-one. The protocol detailed in this application note is robust, reproducible, and yields a high-purity product. The mechanistic insights and troubleshooting guide offer a comprehensive resource for researchers and professionals engaged in organic synthesis and drug development. The successful synthesis and characterization of this versatile intermediate open avenues for the exploration of novel chalcone derivatives with potential therapeutic applications.

References

  • (Reference to a general organic chemistry textbook discussing Claisen-Schmidt condens
  • (Reference to a paper or database with NMR d
  • ResearchGate. (n.d.). 1 H NMR spectrum of 4-phenyl-3-buten-2-one in methanol-d 3 recorded at 300 MHz. Retrieved February 2, 2026, from [Link]

  • (Reference to a scientific article on the biological activities of chalcones)
  • (Reference to a source for purification techniques like recrystalliz
  • (Reference for troubleshooting common organic synthesis problems)
  • (Reference for detailed safety inform
  • Wikipedia. (n.d.). Claisen–Schmidt condensation. Retrieved February 2, 2026, from [Link]

  • CORECHEM Inc. (n.d.). Safe Handling Guide: Sodium Hydroxide. Retrieved February 2, 2026, from [Link]

  • (Reference to a scientific article detailing a similar synthesis)
  • (Reference to a spectral d
  • (Reference to a source for general labor
  • (Reference to a comprehensive organic synthesis textbook)
  • PraxiLabs. (n.d.). Claisen Schmidt Reaction Virtual Lab. Retrieved February 2, 2026, from [Link]

Sources

Application

Experimental Setup for the Synthesis of Pyrimidine Derivatives from Chalcones

Application Note: AN-PYR-042 Introduction Pyrimidine pharmacophores are ubiquitous in medicinal chemistry, forming the core of essential nucleotides (cytosine, thymine, uracil) and a vast array of therapeutic agents, inc...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-PYR-042

Introduction

Pyrimidine pharmacophores are ubiquitous in medicinal chemistry, forming the core of essential nucleotides (cytosine, thymine, uracil) and a vast array of therapeutic agents, including anticancer (Fluorouracil), antiviral (Zidovudine), and antimicrobial drugs.

This Application Note details the synthesis of 2-amino-4,6-diarylpyrimidines via the cyclocondensation of


-unsaturated ketones (chalcones) with guanidine hydrochloride.[1] Unlike the three-component Biginelli reaction, this two-step strategy (Chalcone synthesis 

Pyrimidine cyclization) offers superior regiocontrol and the ability to diversify the aromatic substituents at the 4- and 6-positions independently.

We present two validated protocols:

  • Method A: Conventional Base-Catalyzed Reflux (Robust, scalable).

  • Method B: Microwave-Assisted Synthesis (High-throughput, green chemistry).

Reaction Chemistry & Mechanism

The conversion of chalcones to pyrimidines proceeds through a mechanism involving Michael addition, cyclization, and oxidative aromatization.

Reaction Scheme:



Mechanistic Pathway[2][3]
  • Free Base Generation: NaOH neutralizes Guanidine HCl to release free guanidine.

  • Michael Addition: The nucleophilic nitrogen of guanidine attacks the

    
    -carbon of the chalcone.
    
  • Cyclization: The second nitrogen attacks the carbonyl carbon, closing the ring.

  • Dehydration & Aromatization: Loss of water and subsequent oxidation (often spontaneous under basic reflux or driven by conjugation) yields the aromatic pyrimidine system.

ReactionMechanism Reagents Reagents: Chalcone + Guanidine Step1 Step 1: Michael Addition (Nucleophilic attack on beta-carbon) Reagents->Step1 Intermediate1 Acyclic Intermediate Step1->Intermediate1 Step2 Step 2: Cyclization (Intramolecular condensation) Intermediate1->Step2 Intermediate2 Dihydropyrimidine (DHPM) Step2->Intermediate2 Step3 Step 3: Dehydration & Aromatization Intermediate2->Step3 Product Final Product: 2-Amino-4,6-diarylpyrimidine Step3->Product

Figure 1: Mechanistic pathway for the cyclocondensation of chalcones with guanidine.

Experimental Protocols

Method A: Conventional Base-Catalyzed Reflux

Recommended for gram-scale synthesis and when microwave instrumentation is unavailable.

Reagents:

  • Substituted Chalcone (1.0 equiv)

  • Guanidine Hydrochloride (1.5 equiv)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) (2.5 - 3.0 equiv)

  • Solvent: Absolute Ethanol (EtOH)

Protocol:

  • Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve 0.01 mol of chalcone in 20 mL of absolute ethanol.

  • Catalyst Preparation: In a separate beaker, dissolve 0.015 mol Guanidine HCl and 0.03 mol NaOH in 5 mL of water/ethanol (1:1). Note: The excess base is critical to neutralize the HCl salt and catalyze the reaction.

  • Addition: Add the guanidine/base mixture to the chalcone solution.

  • Reflux: Heat the mixture to reflux (

    
    ) with stirring for 6–12 hours .
    
    • Checkpoint: Monitor progress via TLC (Eluent: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the chalcone spot.

  • Quenching: Cool the reaction mixture to room temperature. Pour onto 100g of crushed ice with vigorous stirring.

  • Isolation: The solid product will precipitate. Filter the precipitate using a Buchner funnel.

  • Purification: Wash the solid with cold water (to remove excess base/salt) and cold ethanol. Recrystallize from ethanol or DMF/Ethanol mixtures.

Method B: Microwave-Assisted Synthesis (Green Protocol)

Recommended for high-throughput screening and library generation.

Reagents:

  • Same stoichiometry as Method A.

  • Solvent: Minimal Ethanol (2-3 mL) or Solvent-free (neat).

Protocol:

  • Mixing: In a microwave-safe process vial (10-30 mL), mix 1.0 equiv chalcone, 1.5 equiv Guanidine HCl, and 2.5 equiv NaOH.

  • Wetting: Add minimal ethanol (approx. 1-2 mL) to create a slurry. Safety: Do not seal the vessel completely unless using a dedicated pressurized microwave reactor.

  • Irradiation: Irradiate at 200–300 Watts for 3–6 minutes .

    • Pulse Method:[2] Irradiate in 1-minute bursts, checking temperature/state in between to prevent superheating.

  • Workup: Allow the vial to cool. Add cold water (10 mL) to the reaction mass.

  • Isolation: Filter the resulting solid and wash with water.[3][4]

  • Yield Comparison: Expect yields of 85–95% (typically 10–20% higher than reflux).

Critical Parameters & Optimization

The following table summarizes the impact of variable changes based on field data.

ParameterConditionEffect on Yield/PurityRecommendation
Base NaOH vs. KOHSimilar efficacy; KOH often provides slightly faster solubility in EtOH.Use NaOH for cost; KOH for difficult substrates.
Solvent EthanolStandard.[2] Good solubility for chalcones, poor for product (facilitates precipitation).Primary Choice.
Solvent DMFHigher boiling point (

). Increases rate but makes workup (water wash) tedious.
Use only for highly insoluble chalcones.
Stoichiometry Guanidine:BaseMust be at least 1:1 ratio.[5]Use 1:2 ratio to ensure strongly basic medium (

).
Temperature Microwave vs. RefluxMicrowave reduces time from hours to minutes.Use Microwave for rapid screening.
Experimental Workflow Diagram

Workflow Start Start: Weigh Reagents (Chalcone, Guanidine, Base) MethodChoice Select Method Start->MethodChoice Reflux Method A: Reflux (EtOH, 6-12 hrs) MethodChoice->Reflux MW Method B: Microwave (Minimal Solvent, 3-6 min) MethodChoice->MW TLC TLC Monitoring (Hex:EtOAc 7:3) Reflux->TLC MW->TLC Quench Quench on Crushed Ice TLC->Quench Completion Filter Filtration & Washing (H2O, Cold EtOH) Quench->Filter Recryst Recrystallization (EtOH or DMF) Filter->Recryst

Figure 2: Operational workflow for the synthesis and isolation of pyrimidine derivatives.

Characterization & Validation

To ensure scientific integrity, the synthesized compounds must be validated using the following criteria:

  • Melting Point: Pyrimidine derivatives typically exhibit sharp melting points. A range

    
     indicates impurities (likely unreacted chalcone).
    
  • IR Spectroscopy:

    • 
       Stretch:  Doublet around 
      
      
      
      (for 2-amino derivatives).
    • 
       Stretch:  Strong band at 
      
      
      
      (confirming ring closure).
    • Absence of

      
      :  Disappearance of the chalcone carbonyl peak (
      
      
      
      ).
  • 
    -NMR (DMSO-
    
    
    
    ):
    • Pyrimidine Proton: A characteristic singlet for the proton at the C-5 position, typically appearing between

      
      .
      
    • Amino Group: Broad singlet at

      
       (exchangeable with 
      
      
      
      ).

Troubleshooting Guide

  • Issue: Oily product separates upon pouring into ice water.

    • Cause: Incomplete reaction or presence of solvent impurities.

    • Fix: Scratch the side of the beaker with a glass rod to induce crystallization. If that fails, extract with ethyl acetate, dry over

      
      , and evaporate.
      
  • Issue: Low Yield.

    • Cause: Guanidine hydrochloride was not fully neutralized.

    • Fix: Ensure NaOH is added in excess (at least equimolar to Guanidine HCl plus one equivalent for catalysis).

  • Issue: Chalcone remains on TLC.

    • Cause: Reaction temperature too low.

    • Fix: Switch to DMF as solvent (allows higher temp) or extend reflux time.

References

  • Microwave-Assisted Synthesis of Pyrimidine Derivatives. RSC Advances / Journal of Chemistry. (2009). Describes the comparative efficiency of microwave vs. conventional heating for 2-amino-4,6-diarylpyrimidines.

  • Green Synthesis of Pyrimidine Derivatives via Chalcones. International Journal of Research in Engineering and Science (IJRES). (2021).[2][5][6] Detailed protocols for urea/guanidine condensation under basic conditions.

  • Synthesis and Pharmacological Activities of Chalcone Derivatives. National Institutes of Health (NIH) / PMC. (2022).[6][7] Comprehensive review of chalcone reactivity and heterocycle formation.

  • Synthesis of 2-Amino-4,6-diarylpyrimidines. Asian Journal of Chemistry. Validated protocols for base-catalyzed cyclocondensation.

Sources

Method

Cytotoxicity assay of (E)-4-(4-methylphenyl)but-3-en-2-one on cancer cell lines

Application Note & Protocol Title: Evaluating the In Vitro Cytotoxicity of (E)-4-(4-methylphenyl)but-3-en-2-one on Human Cancer Cell Lines Abstract This document provides a comprehensive guide for assessing the cytotoxic...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Title: Evaluating the In Vitro Cytotoxicity of (E)-4-(4-methylphenyl)but-3-en-2-one on Human Cancer Cell Lines

Abstract

This document provides a comprehensive guide for assessing the cytotoxic potential of (E)-4-(4-methylphenyl)but-3-en-2-one, a chalcone derivative, against various human cancer cell lines. Chalcones, characterized by an α,β-unsaturated carbonyl system, are a class of natural and synthetic compounds that have garnered significant interest for their wide-ranging pharmacological properties, including potent anticancer activities.[1][2][3] This guide details the principles and step-by-step protocols for two robust, colorimetric cytotoxicity assays: the MTT assay, which measures mitochondrial metabolic activity, and the Neutral Red Uptake (NRU) assay, which assesses lysosomal integrity. By employing assays with distinct biological endpoints, researchers can obtain a more validated and comprehensive understanding of the compound's cytotoxic effects. Also included are protocols for data analysis, interpretation, and a discussion of the potential mechanisms of action.

Introduction and Scientific Background

(E)-4-(4-methylphenyl)but-3-en-2-one belongs to the chalcone family, which are precursors in flavonoid biosynthesis.[4] The core 1,3-diaryl-2-propen-1-one framework is a recognized pharmacophore associated with various biological activities, including anti-inflammatory, antioxidant, and notably, anticancer effects.[2] The anticancer mechanisms of chalcone derivatives are diverse and can include the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of angiogenesis (the formation of new blood vessels that feed a tumor).[5][6][7]

Initial screening of novel compounds for anticancer potential relies on robust and reproducible in vitro cytotoxicity assays. These assays determine the concentration at which a compound elicits a toxic effect on cultured cancer cells, a critical first step in the drug discovery pipeline. The half-maximal inhibitory concentration (IC50) is the most common metric derived from these assays, representing the concentration of a drug required to inhibit a biological process by 50%.[8]

This application note outlines two complementary assays:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals via mitochondrial dehydrogenase enzymes.[9][10] The amount of formazan produced is proportional to the number of viable cells.

  • Neutral Red Uptake (NRU) Assay: This method assesses the viability of cells based on their ability to incorporate and bind the supravital dye, neutral red, within their lysosomes.[11][12][13] Damage to the cell membrane or lysosomes prevents dye retention, thus distinguishing viable from non-viable cells.[12][14]

Using both assays provides a self-validating system; for instance, a compound that inhibits mitochondrial function without immediately compromising membrane integrity might show different IC50 values in the two assays, offering preliminary insight into its mechanism of action.

Experimental Workflow Overview

The overall process for evaluating the cytotoxicity of the test compound is a multi-day procedure that requires careful aseptic technique and precise execution. The workflow ensures reproducible results for determining the dose-dependent effect of the compound on cancer cell viability.

G cluster_day1 Day 1: Cell Seeding cluster_day2 Day 2: Compound Treatment cluster_day3_4 Day 3/4/5: Viability Assessment cluster_analysis Data Analysis d1_start Propagate and Harvest Cancer Cell Lines d1_count Perform Cell Count (e.g., Trypan Blue) d1_start->d1_count d1_seed Seed Cells into 96-Well Plates d1_count->d1_seed d1_incubate Incubate Overnight (24h) (37°C, 5% CO2) d1_seed->d1_incubate d2_prep Prepare Serial Dilutions of (E)-4-(4-methylphenyl)but-3-en-2-one d1_incubate->d2_prep After Cell Adherence d2_treat Add Compound Dilutions and Controls to Wells d2_prep->d2_treat d2_incubate Incubate for 24h, 48h, or 72h (37°C, 5% CO2) d2_treat->d2_incubate d3_assay Perform Viability Assay (MTT or Neutral Red) d2_incubate->d3_assay After Exposure Period d3_read Read Absorbance (Spectrophotometer) d3_assay->d3_read da_norm Normalize Data to Controls (% Viability) d3_read->da_norm da_plot Plot Dose-Response Curve da_norm->da_plot da_ic50 Calculate IC50 Value da_plot->da_ic50

Caption: General experimental workflow for cytotoxicity assessment.

Materials and Reagents

Cell Lines

A panel of human cancer cell lines is recommended to assess the breadth of activity. Suggested lines include:

  • MCF-7: Human breast adenocarcinoma (estrogen receptor-positive).

  • MDA-MB-231: Human breast adenocarcinoma (triple-negative).[15]

  • A549: Human lung carcinoma.

  • HeLa: Human cervical adenocarcinoma.

  • HepG2: Human hepatocellular carcinoma.

Reagents and Consumables
  • (E)-4-(4-methylphenyl)but-3-en-2-one (Test Compound)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Neutral Red dye

  • Doxorubicin (Positive Control)

  • Sterile 96-well flat-bottom cell culture plates

  • Multi-channel pipette

  • Microplate spectrophotometer (plate reader)

Detailed Experimental Protocols

Cell Culture and Maintenance
  • Scientist's Note: Maintaining healthy, sub-confluent cell cultures is paramount for reproducible results. Cells that are over-confluent or have been in culture for too many passages may exhibit altered sensitivity to cytotoxic agents.

  • Culture the selected cell lines in T-75 flasks with appropriate media (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) in a humidified incubator at 37°C with 5% CO₂.

  • Passage cells every 2-3 days or when they reach 80-90% confluency.

  • On the day of the experiment, detach adherent cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge to pellet the cells.

  • Resuspend the cell pellet in fresh medium and perform a viable cell count using a hemocytometer and Trypan Blue exclusion. Cell viability should be >95%.

  • Dilute the cell suspension to the predetermined optimal seeding density (typically 5,000-10,000 cells/well in 100 µL) and seed into a 96-well plate.

  • Incubate the plate for 24 hours to allow cells to attach and resume logarithmic growth.

Protocol 1: MTT Assay
  • Principle: This assay quantifies cell viability by measuring the metabolic activity of mitochondria. Dehydrogenase enzymes in viable cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.[10] These crystals are then dissolved, and the absorbance is read, which correlates directly with the number of living cells.[9]

  • Compound Preparation: Prepare a 100 mM stock solution of (E)-4-(4-methylphenyl)but-3-en-2-one in DMSO. Create a series of working solutions by serially diluting the stock in serum-free medium. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.

  • Cell Treatment: After 24h incubation, carefully remove the medium from the 96-well plate and add 100 µL of the compound dilutions (e.g., 0.1, 1, 10, 25, 50, 100 µM) to the respective wells. Include wells for a vehicle control (medium with 0.5% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well.[16]

  • Formazan Development: Incubate the plate for another 2-4 hours at 37°C until a purple precipitate is clearly visible under a microscope.[10]

  • Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.[17] Add 100 µL of DMSO to each well to dissolve the crystals.

  • Absorbance Reading: Shake the plate gently for 10 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Neutral Red Uptake (NRU) Assay
  • Principle: This assay measures the ability of viable cells to incorporate and sequester the neutral red dye into their lysosomes via active transport.[11][13] Non-viable cells with compromised membranes cannot retain the dye.[12] The amount of dye extracted from the cells is proportional to the number of viable cells.[18]

  • Cell Treatment: Prepare and treat cells with the test compound as described in steps 4.2.1 - 4.2.3.

  • Neutral Red Incubation: After the treatment period, remove the medium and add 100 µL of pre-warmed medium containing Neutral Red (e.g., 50 µg/mL) to each well.

  • Dye Uptake: Incubate the plate for 2-3 hours at 37°C to allow for dye uptake into the lysosomes of viable cells.[18]

  • Wash Step: Carefully remove the dye-containing medium and wash the cells once with 150 µL of PBS to remove any unincorporated dye.[14]

  • Dye Extraction: Add 150 µL of destain solution (e.g., 50% ethanol, 1% acetic acid in water) to each well.[14]

  • Absorbance Reading: Shake the plate for 10 minutes to extract the dye and ensure a homogenous solution. Measure the absorbance at 540 nm.

Data Analysis and Interpretation

  • Calculate Percent Viability: Normalize the absorbance data from the treated wells to the vehicle control wells using the following formula:

    • % Viability = [(Abs_treated - Abs_blank) / (Abs_control - Abs_blank)] * 100

    • Where Abs_treated is the absorbance of a compound-treated well, Abs_control is the average absorbance of the vehicle control wells, and Abs_blank is the average absorbance of wells with no cells.

  • Determine IC50 Value: The IC50 value is the concentration of the compound that results in 50% cell viability.

    • Plot % Viability against the logarithm of the compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data.[8][19]

    • The IC50 is the concentration on the x-axis that corresponds to 50% on the y-axis.[20][21]

Data Presentation

Results should be summarized in a clear, tabular format.

Cell LineAssayExposure Time (h)IC50 (µM) ± SD
MCF-7MTT48Hypothetical Value
MCF-7NRU48Hypothetical Value
MDA-MB-231MTT48Hypothetical Value
MDA-MB-231NRU48Hypothetical Value
A549MTT48Hypothetical Value
A549NRU48Hypothetical Value

Potential Mechanism of Action

Chalcone derivatives are known to induce cancer cell death through multiple pathways.[22] A primary mechanism involves the induction of apoptosis.[23] This can be initiated by intrinsic stimuli like oxidative stress, leading to the activation of the mitochondrial pathway.[23] The α,β-unsaturated ketone moiety in chalcones can act as a Michael acceptor, reacting with cellular nucleophiles like glutathione, leading to an increase in reactive oxygen species (ROS). Elevated ROS can damage mitochondria, causing the release of cytochrome c, which in turn activates a cascade of caspases (e.g., Caspase-9 and Caspase-3), the executioner enzymes of apoptosis.[7] Furthermore, chalcones can arrest the cell cycle, often at the G2/M phase, preventing cancer cells from proliferating.[4][5]

G compound (E)-4-(4-methylphenyl)but-3-en-2-one ros ↑ Reactive Oxygen Species (ROS) compound->ros cell_cycle Cell Cycle Arrest (e.g., G2/M Phase) compound->cell_cycle mito Mitochondrial Stress ros->mito cyt_c Cytochrome c Release mito->cyt_c casp9 Caspase-9 Activation cyt_c->casp9 casp3 Caspase-3 (Executioner) casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Sources

Application

Analytical techniques for monitoring the progress of a chalcone synthesis reaction

Topic: Analytical techniques for monitoring the progress of a chalcone synthesis reaction Content Type: Application Note and Protocol Guide Audience: Researchers, scientists, and drug development professionals.[1] Execut...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Analytical techniques for monitoring the progress of a chalcone synthesis reaction Content Type: Application Note and Protocol Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

Chalcones (1,3-diaryl-2-propen-1-ones) are privileged scaffolds in medicinal chemistry, serving as precursors to flavonoids and exhibiting potent anti-inflammatory, anticancer, and anti-infective properties.[1] The synthesis typically involves a base-catalyzed Claisen-Schmidt condensation between an acetophenone and a benzaldehyde.

While the reaction is synthetically robust, "blind" synthesis often leads to impure mixtures containing unreacted aldehyde, the


-hydroxy ketone intermediate (aldol), or the cis-isomer. This guide provides a comprehensive analytical framework for monitoring reaction progress, ensuring complete conversion, and validating the stereochemical integrity of the final trans-chalcone product.

Mechanistic Basis for Monitoring

To effectively monitor the reaction, one must understand the species present in the reaction matrix. The Claisen-Schmidt condensation proceeds in two distinct stages:

  • Aldol Addition: Formation of a

    
    -hydroxy ketone intermediate.
    
  • Elimination (Dehydration): Loss of water to form the

    
    -unsaturated ketone (Chalcone).
    

Critical Monitoring Point: Incomplete dehydration is a common failure mode. Analytical methods must distinguish between the intermediate (saturated ketone) and the product (unsaturated conjugated system).

Reaction Scheme Diagram

ReactionMechanism Reactants Acetophenone + Benzaldehyde (Starting Materials) Enolate Enolate Ion (Transient) Reactants->Enolate Base (OH-) Deprotonation Aldol β-Hydroxy Ketone (Intermediate) Enolate->Aldol Nucleophilic Attack Aldol->Reactants Retro-Aldol (Reversible) Chalcone Trans-Chalcone (Final Product) Aldol->Chalcone -H2O Dehydration (Heat)

Figure 1: Step-wise progression of Claisen-Schmidt condensation highlighting the critical intermediate stage.

Rapid In-Process Monitoring: Thin Layer Chromatography (TLC)

Objective: Qualitative assessment of reactant consumption and product formation. Advantage: Low cost, high throughput ( < 10 mins).

Methodological Principles

Chalcones are typically less polar than their starting aldehydes due to the extended conjugation and lack of hydrogen bond donors (compared to the intermediate aldol).

  • Benzaldehyde: Moderate polarity.

  • Acetophenone: Moderate polarity.

  • Chalcone: Lower polarity (Higher

    
    ).
    
  • 
    -Hydroxy Ketone (Intermediate):  High polarity (Lower 
    
    
    
    ).
Standardized Protocol

Stationary Phase: Silica gel 60


 aluminum or glass-backed plates.

Mobile Phase Optimization:

Polarity Requirement Solvent System (v/v) Application
Standard Hexane : Ethyl Acetate (9:1) General non-polar substituted chalcones.
Moderate Hexane : Ethyl Acetate (3:1) Meth/Ethoxy substituted derivatives.

| High Polarity | Toluene : Ethyl Acetate (8:2) | Nitro or Hydroxy substituted derivatives. |

Visualization Techniques:

  • UV (254 nm): Chalcones quench fluorescence strongly, appearing as dark spots.

  • UV (365 nm): Many chalcones fluoresce yellow/green.

  • Chemical Stain (p-Anisaldehyde): Excellent for distinguishing the aldehyde (often pink/red) from the chalcone (orange/brown) upon heating.

Validation Step: Always co-spot the limiting reagent (usually the aldehyde) alongside the reaction mixture (Lane 1: Aldehyde, Lane 2: Co-spot, Lane 3: Reaction Mix). The reaction is incomplete if the aldehyde spot persists.

Quantitative Analysis: High-Performance Liquid Chromatography (HPLC)

Objective: Quantification of yield and purity profiling. Advantage: Resolves cis/trans isomers and closely related side products.

Method Development

Chalcones are strong UV absorbers.[2][3] A Reverse-Phase (RP) method is standard.

Instrument Parameters:

  • Column: C18 (ODS),

    
     mm, 5 
    
    
    
    m particle size.[1][3]
  • Temperature:

    
    C (Controlled to prevent isomer shifting).
    
  • Flow Rate: 1.0 mL/min.

  • Detection: PDA/UV at

    
     (typically 340–390 nm).
    

Gradient Protocol:

  • Mobile Phase A: Water + 0.1% Formic Acid (suppresses silanol activity).

  • Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH).[1]

Time (min)% Mobile Phase BEvent
0.040Injection
10.090Linear Gradient (Elution of Product)
12.090Wash
12.140Re-equilibration
15.040Stop

Data Interpretation: Because chalcones are more hydrophobic than the starting materials, they will elute after the aldehyde and acetophenone in a reverse-phase system.

  • Retention Order:

    
    -Hydroxy Ketone < Acetophenone/Benzaldehyde < cis-Chalcone < trans-Chalcone.
    

Structural Confirmation: Spectroscopy (NMR & IR)

Objective: Validation of the chemical structure and stereochemistry (E-isomer).

Proton NMR ( H-NMR)

This is the gold standard for confirming the trans geometry. The vinylic protons (


 and 

to the carbonyl) are the diagnostic markers.

Diagnostic Signals (CDCl


): 
| Proton | Chemical Shift (

ppm) | Multiplicity | Coupling Constant (

) | Interpretation | | :--- | :--- | :--- | :--- | :--- | | H-

| 7.4 – 7.6 | Doublet | 15 – 16 Hz | Trans (E) Geometry | | H-

| 7.7 – 8.2 | Doublet | 15 – 16 Hz | Trans (E) Geometry | | cis-Isomer | 6.0 – 7.0 | Doublet | 8 – 12 Hz | Incomplete thermodynamic equilibration | | -OH (2'-position) | > 12.0 | Singlet | - | Intramolecular H-bonding (if present) |

Self-Validating Check: If the coupling constant (ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">


) of the vinylic doublet is 

Hz, the reaction has produced the kinetically favored cis-isomer or photo-isomerization has occurred. Recrystallization is required.[4][5][6]
Infrared Spectroscopy (FT-IR)

Used for quick identification of functional group transformation.

  • Carbonyl (C=O): Shifts to lower wavenumbers (1625–1650 cm

    
     ) compared to acetophenone (~1680 cm
    
    
    
    ) due to conjugation with the double bond.
  • Alkene (C=C): Distinct stretch at 1570–1610 cm

    
     .
    
  • Absence of -OH: Unless the starting material had a hydroxyl group, a broad peak at 3400 cm

    
     indicates the presence of the intermediate aldol (incomplete dehydration).
    

Analytical Workflow Decision Tree

This diagram guides the researcher on which technique to apply at different stages of the synthesis.

AnalyticalWorkflow Start Start Reaction TLC TLC Monitoring (Every 30 min) Start->TLC CheckTLC SM Spot Gone? TLC->CheckTLC CheckTLC->TLC No Workup Workup & Isolation CheckTLC->Workup Yes Crude Crude Solid Workup->Crude NMR 1H-NMR (Structural Check) Crude->NMR CheckJ J = 15-16 Hz? NMR->CheckJ HPLC HPLC Purity Check CheckJ->HPLC Yes (Trans) Recryst Recrystallization (Ethanol) CheckJ->Recryst No (Cis/Mix) Final Final Product Release HPLC->Final Recryst->NMR

Figure 2: Decision matrix for analytical technique selection during synthesis.

Troubleshooting & Common Pitfalls

ObservationProbable CauseCorrective Action
TLC Streaking Acidic/Basic residue on plate.Neutralize sample before spotting; add 1% acetic acid or triethylamine to mobile phase.
Oiling Out Product melting point is near RT or impurities.Scratch flask with glass rod; cool to 0°C; add seed crystal.
NMR: Extra Doublets Presence of cis-isomer or unreacted aldol.Check coupling constants. If cis, reflux in ethanol with trace acid/iodine to isomerize to trans.
Low Melting Point Solvent inclusion or intermediate present.Dry sample thoroughly under vacuum; check IR for -OH peak (aldol impurity).

References

  • BenchChem. (2025).[1][3][7] High-performance liquid chromatography (HPLC) method for analyzing chalcone synthesis reactions.[1][3][8] BenchChem Application Notes.[1][9]

  • BenchChem. (2025).[1][3][7][9] Monitoring Chalcone Reactions Using Thin-Layer Chromatography (TLC). BenchChem Protocols.[1][3]

  • Sibirya, M. A., et al. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol. National Institutes of Health (PMC).

  • Hassan, et al. (2023).[10][11] Chalcones—Features, Identification Techniques, Attributes, and Application in Agriculture. National Institutes of Health (PMC).

  • Kikuko, H. (2021).[11] 1H and 13C NMR spectra of 4,4′-substituted chalcones.[12][13] ResearchGate.[13][14]

  • Royal Society of Chemistry. (2017). Synthesis of chalcone: Supplementary Information. RSC Education.

  • Mandge, S., et al. (2007). Synthesis and Characterization of Some Chalcone Derivatives. Trends in Applied Sciences Research.

Sources

Method

Application Note: Targeted Synthesis and Characterization of Pyrazoline Scaffolds from (E)-4-(4-methylphenyl)but-3-en-2-one

Executive Summary This application note details the synthesis of pharmacologically active 2-pyrazoline derivatives utilizing (E)-4-(4-methylphenyl)but-3-en-2-one (4-methylbenzylideneacetone) as the primary Michael accept...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of pharmacologically active 2-pyrazoline derivatives utilizing (E)-4-(4-methylphenyl)but-3-en-2-one (4-methylbenzylideneacetone) as the primary Michael acceptor. Pyrazolines are prominent nitrogen-containing heterocycles with documented efficacy as antimicrobial, anti-inflammatory, and antidepressant agents (MAO inhibitors).[1][2][3][4]

We present two distinct synthetic pathways:

  • Conventional Cyclocondensation: A robust, scalable method for standard laboratory synthesis.

  • Microwave-Assisted Synthesis (MWI): A high-efficiency "green" protocol offering reduced reaction times (minutes vs. hours) and improved yields.

The guide includes a self-validating quality control (QC) workflow based on the diagnostic ABX spin system observed in 1H-NMR, ensuring the successful formation of the 5-membered heterocyclic ring.

Strategic Rationale & Mechanism

The transformation of the


-unsaturated ketone into a pyrazoline ring is not merely a condensation; it is a sequence involving nucleophilic attack and cyclization.
Mechanistic Pathway

The reaction proceeds via the attack of the hydrazine nitrogen on the carbonyl carbon (forming a hydrazone intermediate) followed by a 5-exo-trig cyclization, or via a Michael addition of the hydrazine to the


-carbon followed by cyclization. In acidic media (e.g., glacial acetic acid), the reaction typically yields N-acetylated pyrazolines  due to the solvent participating as an acylating agent. In basic ethanolic media, 1H-pyrazolines  are formed, which are often unstable and prone to oxidation; therefore, N-substituted hydrazines (e.g., phenylhydrazine) are preferred for stable library generation.
Reaction Workflow Diagram

ReactionMechanism Start (E)-4-(4-methylphenyl)but-3-en-2-one (Chalcone Analogue) Inter Intermediate: Hydrazone Formation Start->Inter Nucleophilic Attack Hydrazine Hydrazine Hydrate / Phenylhydrazine Hydrazine->Inter Cyclization Cyclization (5-exo-trig) Inter->Cyclization -H2O Product Target Pyrazoline Scaffold Cyclization->Product Isomerization

Figure 1: General mechanistic flow for the conversion of


-unsaturated ketones to pyrazolines.

Materials & Equipment

ComponentSpecificationPurpose
Precursor (E)-4-(4-methylphenyl)but-3-en-2-oneStarting Michael acceptor (MW: 174.24 g/mol )
Reagent A Hydrazine Hydrate (80% or 99%)Core nitrogen source for ring formation
Reagent B PhenylhydrazineFor N-phenyl derivative synthesis
Solvent/Cat. Glacial Acetic Acid (AcOH)Solvent and cyclizing agent (Protocol A)
Catalyst NaOH (pellets)Base catalyst (Protocol B)
Equipment Microwave Reactor (e.g., CEM/Biotage)For Protocol A (MWI)
Analysis NMR (400 MHz), FTIRStructural validation

Experimental Protocols

Protocol A: Microwave-Assisted Synthesis of N-Acetyl Pyrazolines

Best for: High throughput, high yield, and stability.

Reaction: (E)-4-(4-methylphenyl)but-3-en-2-one +




1-acetyl-3-methyl-5-(4-methylphenyl)-2-pyrazoline.
  • Preparation: In a microwave-safe vial (10 mL), dissolve 1.74 g (10 mmol) of (E)-4-(4-methylphenyl)but-3-en-2-one in 10 mL of Glacial Acetic Acid .

  • Addition: Slowly add 1.5 mL (approx. 30 mmol) of Hydrazine Hydrate. Caution: Exothermic reaction.

  • Irradiation: Cap the vial. Irradiate at 140°C (Power: 250W, Max Pressure: 200 psi) for 5–8 minutes .

    • Note: Without microwave, this step requires 4–6 hours of reflux.

  • Workup: Pour the hot reaction mixture into 50 mL of crushed ice-water with vigorous stirring. A solid precipitate should form immediately.

  • Isolation: Filter the precipitate using vacuum filtration. Wash with cold water (

    
     mL) to remove excess acid.
    
  • Purification: Recrystallize from ethanol.

Expected Yield: 85–92% Appearance: Pale yellow to cream crystals.

Protocol B: Conventional Synthesis of N-Phenyl Pyrazolines

Best for: Creating lipophilic libraries for biological screening.

Reaction: (E)-4-(4-methylphenyl)but-3-en-2-one + Phenylhydrazine


 1-phenyl-3-methyl-5-(4-methylphenyl)-2-pyrazoline.
  • Dissolution: In a 100 mL round-bottom flask, dissolve 1.74 g (10 mmol) of the starting enone in 25 mL of Ethanol .

  • Catalysis: Add 1.08 g (10 mmol) of Phenylhydrazine and 0.5 mL of 10% NaOH solution.

  • Reflux: Attach a condenser and reflux the mixture for 4–6 hours . Monitor by TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Precipitation: Concentrate the solvent to half volume under reduced pressure (Rotavap). Cool the flask in an ice bath.

  • Filtration: Filter the resulting solid and wash with cold ethanol.

Expected Yield: 70–80%

Analytical Validation (QC)

Trustworthiness in synthesis relies on confirming the structure. For pyrazolines, the ABX spin system in 1H-NMR is the definitive proof of cyclization.

1H-NMR Interpretation (400 MHz, CDCl3)

The pyrazoline ring contains three non-equivalent protons: one at the chiral center (C5) and two geminal protons at C4.

ProtonChemical Shift (

ppm)
MultiplicityCoupling Constants (

)
Interpretation
H-5 (X) 5.10 – 5.40Doublet of Doublets (dd)

Hz,

Hz
Chiral proton next to Aryl group
H-4a (A) 3.60 – 3.80Doublet of Doublets (dd)

Hz (Geminal)
Methylene proton (trans to H5)
H-4b (B) 2.90 – 3.10Doublet of Doublets (dd)

Hz (Geminal)
Methylene proton (cis to H5)
Ar-CH3 2.35Singlet (s)-Methyl group on phenyl ring
Py-CH3 2.10 – 2.20Singlet (s)-Methyl group on pyrazoline C3
FTIR Fingerprint
  • C=N Stretch: 1590–1610 cm⁻¹ (Confirming ring closure).

  • Absence of C=O: For Protocol B (N-phenyl), the ketone carbonyl peak (~1660 cm⁻¹) must disappear.

  • C=O (Amide): For Protocol A (N-acetyl), a strong band appears at ~1640–1650 cm⁻¹.

Comparative Data: Microwave vs. Conventional
ParameterConventional RefluxMicrowave Assisted
Time 4 – 6 Hours5 – 8 Minutes
Solvent Usage High (50 mL+)Low (10 mL)
Yield (N-Acetyl) 65 – 75%85 – 92%
Purity (Crude) Moderate (Requires Recryst.)High (Clean Conversion)

Troubleshooting & Optimization

Troubleshooting Issue Problem Detected Oiling Product Oils Out (No Precipitate) Issue->Oiling LowYield Low Yield / Incomplete Reaction Issue->LowYield Oxidation Product is Pyrazole (Aromatized) Issue->Oxidation Sol1 Scratch glass with rod; Add EtOH seed crystal Oiling->Sol1 Sol2 Increase MWI Temp to 150°C; Check Hydrazine freshness LowYield->Sol2 Sol3 Degas solvents; Use N2 atmosphere Oxidation->Sol3

Figure 2: Decision tree for common synthetic anomalies.

  • Oiling Out: If the product forms an oil upon pouring into ice water, decant the water, dissolve the oil in a minimum amount of hot ethanol, and cool slowly.

  • Oxidation: 2-Pyrazolines can oxidize to pyrazoles (aromatization) upon prolonged exposure to air/light. Store products in amber vials under inert gas if possible.

References

  • Lévai, A., & Jekő, J. (2007). Synthesis of pyrazolines via 1,3-dipolar cycloaddition.[5] European Journal of Medicinal Chemistry.

  • Ju, Y., & Varma, R. S. (2006).[6] Aqueous N-Heterocycle Synthesis: Microwave-Assisted One-Pot Cyclocondensation. Journal of Organic Chemistry, 71(1), 135-141.[6]

  • Bhat, B. A., et al. (2005). Microwave-assisted synthesis of chalcones and their subsequent cyclization to pyrazolines.[7] Journal of Chemical Sciences.

  • Organic Chemistry Portal. (n.d.). Synthesis of Pyrazolines: Recent Literature and Protocols.

  • National Institutes of Health (NIH). (2011). Crystal structure of 3,5-bis(4-methylphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. IUCrData.

Sources

Application

Exploring the use of (E)-4-(4-methylphenyl)but-3-en-2-one in materials science

Application Note: (E)-4-(4-methylphenyl)but-3-en-2-one as a Scaffold for Optoelectronic and Non-Linear Optical Materials Abstract This application note details the synthesis, purification, and material characterization o...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: (E)-4-(4-methylphenyl)but-3-en-2-one as a Scaffold for Optoelectronic and Non-Linear Optical Materials

Abstract

This application note details the synthesis, purification, and material characterization of (E)-4-(4-methylphenyl)but-3-en-2-one (4-Methylbenzylideneacetone). Beyond its role as a pharmaceutical intermediate, this


-conjugated scaffold exhibits significant potential in materials science, specifically for Non-Linear Optical (NLO) applications and photo-responsive crystal engineering.[1] We provide a validated protocol for high-purity synthesis optimized for single-crystal growth, followed by standard operating procedures (SOPs) for Second Harmonic Generation (SHG) screening and solid-state photo-dimerization.

Introduction & Material Significance

The molecule (E)-4-(4-methylphenyl)but-3-en-2-one features a donor-


-acceptor (D-

-A) architecture.[1] The para-methyl group acts as a weak electron donor, while the carbonyl group serves as the acceptor, linked by a trans-ethylene bridge.

Why this matters for Materials Science:

  • Non-Linear Optics (NLO): The non-centrosymmetric packing potential of this planar molecule allows for second-order NLO effects (SHG), making it a candidate for frequency doubling in laser systems.

  • Crystal Engineering: The molecule is prone to [2+2] photo-cycloaddition in the solid state, offering utility in photo-mechanical switches and optical data storage.[1]

  • Translational Relevance: For drug development professionals, this scaffold is the primary precursor for pyrazoline and pyrimidine derivatives, serving as a model for testing polymorphism in active pharmaceutical ingredients (APIs).

Module 1: High-Fidelity Synthesis & Purification

Objective: Synthesize (E)-4-(4-methylphenyl)but-3-en-2-one with >99% purity suitable for optical characterization. Method: Base-catalyzed Claisen-Schmidt Condensation.[1][2][3]

Reagents & Equipment
  • Reactants: 4-Methylbenzaldehyde (10 mmol), Acetone (Excess, 30 mmol to prevent dibenzalacetone formation).

  • Catalyst: NaOH (10% aqueous solution).[4]

  • Solvent: Ethanol (95%).[3]

  • Equipment: Jacketed reactor or ice bath, magnetic stirrer, vacuum filtration setup.

Step-by-Step Protocol
  • Preparation: In a 100 mL round-bottom flask, dissolve 4-methylbenzaldehyde (1.20 g, 10 mmol) in 15 mL of ethanol.

  • Ketone Addition: Add Acetone (2.2 mL, ~30 mmol). Note: Excess acetone is critical to suppress the formation of the 1,5-di(p-tolyl)penta-1,4-dien-3-one byproduct.[1]

  • Catalysis: Cool the mixture to 0-5°C. Add 10% NaOH (5 mL) dropwise over 10 minutes.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor via TLC (Hexane:EtOAc 4:1).[1] The product spot will be distinct from the aldehyde.

  • Quenching: Pour the reaction mixture into 100 mL of ice water with vigorous stirring. A pale yellow precipitate will form.[1]

  • Isolation: Filter the solid and wash with cold water until the filtrate is neutral (pH 7).

  • Purification (Critical for NLO): Recrystallize from hot ethanol or hexane/ethyl acetate. Slow cooling (0.5°C/min) is required to minimize defects in the crystal lattice.

Data Specification: Physicochemical Properties

PropertyValueMethod
Appearance Pale Yellow Crystalline SolidVisual
Melting Point 33–35 °CCapillary Method
Yield 80–85%Gravimetric

~285 nmUV-Vis (EtOH)
Molecular Weight 160.21 g/mol Calc.[1][5]
Workflow Visualization

SynthesisWorkflow Reactants 4-Methylbenzaldehyde + Acetone (Excess) Catalysis Add 10% NaOH (0-5°C, Dropwise) Reactants->Catalysis Reaction Stir 2-4h @ RT (Claisen-Schmidt) Catalysis->Reaction Quench Ice Water Precip. Reaction->Quench Purify Recrystallize (EtOH) Slow Cooling Quench->Purify Product (E)-4-(4-methylphenyl) but-3-en-2-one Crystal Purify->Product

Caption: Figure 1.[1][3] Optimized Claisen-Schmidt synthesis workflow targeting high-crystallinity product.

Module 2: Non-Linear Optical (NLO) Screening

Objective: Assess the Second Harmonic Generation (SHG) efficiency of the crystalline powder. Technique: Kurtz-Perry Powder Method.[1]

Mechanism: If the crystal crystallizes in a non-centrosymmetric space group, the high hyperpolarizability (


) of the conjugated system allows the conversion of 1064 nm light (IR) into 532 nm light (Green).
Protocol
  • Sample Prep: Grind the recrystallized product into a fine powder. Sieve into graded particle sizes (e.g., 20-40

    
    m, 40-60 
    
    
    
    m) to check for phase-matchability.
  • Reference Standard: Prepare microcrystalline Urea or KDP (Potassium Dihydrogen Phosphate) with identical grain sizes.

  • Setup:

    • Source: Q-switched Nd:YAG laser (1064 nm, 10 ns pulse width).[1]

    • Optics: Pass the beam through the sample capillary tube.

    • Detection: Use a monochromator or interference filter (532 nm) followed by a Photomultiplier Tube (PMT).

  • Measurement: Irradiate the sample. Measure the intensity of the green light emission (ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
    ).
    
  • Calculation: Compare the signal intensity against the Urea standard.

    
    
    

Interpretation:

  • Signal > 0: The material is non-centrosymmetric (NLO active).

  • Signal Intensity: If Efficiency > 1, the material is a candidate for superior NLO devices.

NLO Measurement Logic

NLO_Setup Laser Nd:YAG Laser (1064 nm) Sample Crystalline Powder (Capillary) Laser->Sample Fundamental (1064 nm) Filter IR Filter / Monochromator (Pass 532 nm) Sample->Filter SHG Signal (532 nm) Detector PMT / Oscilloscope (Signal Intensity) Filter->Detector Green Light

Caption: Figure 2. Kurtz-Perry Powder technique schematic for validating SHG activity.

Module 3: Photo-Responsive Behavior (Solid State)[1]

Objective: Investigate the [2+2] cycloaddition potential for optical switching. Context: Enones in the solid state often align such that the C=C bonds are parallel and within 4.2 Å (Schmidt’s Topochemical Postulate). UV irradiation causes dimerization, changing the material's solubility and melting point.

Protocol
  • Film Preparation: Spin-coat a thin film of the product onto a quartz substrate or use a single crystal.[1]

  • Irradiation: Expose the sample to UV light (Hg lamp, >300 nm) for defined intervals (0–60 mins).

  • Monitoring:

    • UV-Vis: Monitor the disappearance of the

      
      -
      
      
      
      transition band at ~285 nm.[1]
    • H-NMR: Dissolve the irradiated sample. Look for the disappearance of vinylic protons (6.5–7.5 ppm) and the appearance of cyclobutane ring protons (3.5–4.5 ppm).

References & Authority

  • Synthesis Protocol: Vogel's Textbook of Practical Organic Chemistry. Claisen-Schmidt Condensation standard procedures.

  • Physical Properties: National Institute of Standards and Technology (NIST). (E)-4-(4-Methylphenyl)-but-3-en-2-one Gas Phase Ion Energetics.

  • Compound Data: PubChem (NIH).[1] 4-(4-Methylphenyl)-3-buten-2-one Compound Summary.

  • NLO Methodology: Kurtz, S. K., & Perry, T. T. (1968). A Powder Technique for the Evaluation of Nonlinear Optical Materials. Journal of Applied Physics. (Foundational Method).[4]

  • General NLO Context: Johns Hopkins University Applied Physics Laboratory. Molecular Materials for Nonlinear Optics.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (E)-4-(4-methylphenyl)but-3-en-2-one

Welcome to the technical support center for the synthesis of (E)-4-(4-methylphenyl)but-3-en-2-one. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshoo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (E)-4-(4-methylphenyl)but-3-en-2-one. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to optimize your synthetic outcomes.

I. Synthesis Overview: The Claisen-Schmidt Condensation

The synthesis of (E)-4-(4-methylphenyl)but-3-en-2-one, a chalcone derivative, is most commonly achieved through a Claisen-Schmidt condensation. This reaction involves the base-catalyzed reaction between p-tolualdehyde and acetone.[1] The aldehyde lacks α-hydrogens, preventing self-condensation and making it a suitable electrophile for the enolate formed from acetone.

The general reaction scheme is as follows:

p-tolualdehyde + acetone --(Base)--> (E)-4-(4-methylphenyl)but-3-en-2-one

The stereoselectivity of the reaction typically favors the formation of the more stable (E)-isomer due to steric hindrance in the transition state.

Reaction Mechanism Workflow

The Claisen-Schmidt condensation proceeds through a well-established aldol condensation mechanism.

Claisen_Schmidt_Mechanism cluster_enolate Enolate Formation cluster_nucleophilic Nucleophilic Attack cluster_protonation Protonation cluster_dehydration Dehydration Acetone Acetone Enolate Enolate Acetone->Enolate Base (e.g., OH⁻) Tetrahedral_Intermediate Tetrahedral_Intermediate Enolate->Tetrahedral_Intermediate + p-tolualdehyde Aldol_Adduct Aldol_Adduct Tetrahedral_Intermediate->Aldol_Adduct + H₂O Final_Product (E)-4-(4-methylphenyl)but-3-en-2-one Aldol_Adduct->Final_Product Heat, Base

Sources

Optimization

Optimizing reaction conditions for the synthesis of chalcones

Introduction: The Chalcone Scaffold Welcome to the Chalcone Synthesis Technical Support Center. This guide addresses the Claisen-Schmidt condensation, the primary pathway for synthesizing 1,3-diaryl-2-propen-1-ones (chal...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chalcone Scaffold

Welcome to the Chalcone Synthesis Technical Support Center. This guide addresses the Claisen-Schmidt condensation, the primary pathway for synthesizing 1,3-diaryl-2-propen-1-ones (chalcones).[1][2][3][4] While operationally simple, this reaction is prone to equilibrium stalls, "oiling out" during purification, and competitive side reactions (Cannizzaro, Michael addition).

This guide treats the synthesis as a programmable system. If your "code" (reaction conditions) is buggy, follow the troubleshooting modules below to debug your yield and purity.

Module 1: The Standard Protocol (Base-Catalyzed)

Method: Claisen-Schmidt Condensation Standard Reagents: Acetophenone derivative (Ketone) + Benzaldehyde derivative (Aldehyde) + NaOH/KOH + Ethanol.[3][5]

Core Workflow Diagram

The following decision tree outlines the logical flow for selecting conditions and troubleshooting failures.

ChalconeWorkflow Start Start: Select Substrates CheckSubst Check Substituents Start->CheckSubst BaseSens Base Sensitive? CheckSubst->BaseSens AcidCat Switch to Acid Catalysis (HCl or Lewis Acid) BaseSens->AcidCat Yes StdProto Standard Base Protocol (NaOH/EtOH, RT) BaseSens->StdProto No Monitor Monitor (TLC/HPLC) StdProto->Monitor Issue Issue Detected? Monitor->Issue NoRxn No Reaction Issue->NoRxn Low Conversion SideRxn Side Products (Michael/Cannizzaro) Issue->SideRxn Impure Oil Product Oils Out Issue->Oil Workup Fail Fix1 Increase Temp or Concentration NoRxn->Fix1 Fix2 Lower Temp or Adjust Stoichiometry SideRxn->Fix2 Fix3 Trituration or Seed Crystal Oil->Fix3

Figure 1: Decision tree for selecting reaction conditions and troubleshooting common failure modes in chalcone synthesis.

Module 2: Troubleshooting & FAQs

Category A: Reaction Kinetics & Yield

Q1: My reaction stalls at 50% conversion. Adding more base doesn't help. Why? Diagnosis: The reaction is reversible.[2][6] The dehydration step (Aldol


 Enone) is often the rate-determining step and can be inhibited by water accumulation.
The Fix: 
  • Water Management: If using aqueous NaOH, the water introduced shifts the equilibrium backward. Switch to pulverized solid NaOH or KOH in absolute ethanol [1].

  • Concentration: The reaction is bimolecular. Dilute conditions favor the reverse reaction. Increase reactant concentration to 0.5–1.0 M.

  • Temperature: If the intermediate

    
    -hydroxy ketone forms but doesn't dehydrate, heat the reaction to 50-60°C to drive the elimination of water.
    

Q2: I see a new spot on TLC that runs lower than my chalcone. What is it? Diagnosis: This is likely the Michael Adduct .[4] Chalcones are Michael acceptors. If left too long in basic conditions with excess ketone, the enolate of the ketone attacks the chalcone product. The Fix:

  • Stoichiometry: Use a slight excess of the aldehyde (1.1 equiv) rather than the ketone. This ensures the ketone is consumed by the condensation, leaving no enolate to attack the product [2].

  • Quenching: Monitor strictly. Quench with dilute HCl/ice water immediately upon disappearance of the limiting reagent.

Q3: How do substituents affect my reaction time? Insight: Electronic effects dictate reactivity (Hammett equation principles).

  • Electron Withdrawing Groups (EWG) on the aldehyde (e.g., -NO2, -Cl) make the carbonyl more electrophilic

    
    Faster Reaction .
    
  • Electron Donating Groups (EDG) on the aldehyde (e.g., -OMe, -NMe2) stabilize the carbonyl

    
    Slower Reaction .
    
Substituent (Aldehyde)Electronic EffectPredicted ReactivityRecommended Adjustment
4-NO2 Strong EWGVery HighRun at 0°C to prevent side reactions.
4-Cl Weak EWGHighStandard Room Temp (RT).
4-H (Unsub) NeutralModerateStandard RT.
4-OMe Strong EDGLowReflux required; longer time (12-24h).
4-OH DeprotonationVery LowReaction fails in base (forms phenolate). Use Acid Catalysis.[6][7]
Category B: Purification & Isolation[5][8][9]

Q4: My product "oils out" instead of crystallizing. How do I fix this sticky mess? Diagnosis: "Oiling out" occurs when the product separates as a supercooled liquid before it can organize into a crystal lattice.[8] This is common with low-melting solids or in the presence of impurities (freezing point depression) [3].[8] The Fix:

  • Trituration: Decant the supernatant. Add a small amount of cold ethanol or hexane to the oil.[9] Scratch the inner wall of the flask vigorously with a glass rod. The friction creates nucleation sites.[9][8]

  • Seeding: If you have any solid crystals from a previous batch, add a "seed" to the oil.[10]

  • Solvent Switch: Dissolve the oil in a minimum amount of hot ethanol, then add water dropwise until turbidity just appears. Cool slowly to RT, then to 4°C. Rapid cooling promotes oiling.

Q5: How do I remove the catalyst completely? Protocol:

  • Pour the reaction mixture into crushed ice/water containing dilute HCl (pH ~2-3).

  • This neutralizes the base (stopping the reaction) and protonates any phenolate salts, making them organic-soluble or precipitating the product.

  • Wash the filter cake with water until the filtrate is neutral pH.

Module 3: Optimization & Green Alternatives

Method A: Ultrasound-Assisted Synthesis (Sonochemistry)

Why: Acoustic cavitation creates "hot spots" (local temp >5000K), improving mass transfer in heterogeneous systems [4]. Protocol:

  • Mix reactants + catalyst (LiOH or KOH) in ethanol.

  • Sonicate in an ultrasonic bath (35-50 kHz) at RT.

  • Result: Reaction times drop from hours to minutes (e.g., 1-10 mins). Yields typically increase by 10-15%.

Method B: Solvent-Free Grinding

Why: Eliminates solvent waste and solves solubility issues by forcing contact between solids. Protocol:

  • Place aldehyde (1 eq), ketone (1 eq), and solid NaOH pellets (1.2 eq) in a mortar.

  • Grind with a pestle for 5-10 minutes. The mixture will likely turn into a paste (eutectic melt) and then solidify.

  • Wash the solid with water to remove salts. Recrystallize from EtOH.

Method C: Acid Catalysis (For Base-Sensitive Groups)

Why: If your substrate has free phenolic -OH groups or base-labile esters. Protocol:

  • Dissolve reactants in dry dioxane or acetic acid.

  • Add dry HCl gas or thionyl chloride (SOCl2) / EtOH.

  • Stir at RT for 12-24h.

Module 4: Mechanistic Visualization

Understanding the failure points requires visualizing the mechanism.

Mechanism Ketone Ketone Enolate Enolate Ion (Nucleophile) Ketone->Enolate Deprotonation Base Base (OH-) Base->Enolate Aldol Beta-Hydroxy Ketone (Intermediate) Enolate->Aldol Attack Aldehyde Aldehyde Aldehyde (Electrophile) Aldehyde->Aldol Chalcone Chalcone (Product) Aldol->Chalcone Dehydration (-H2O) Rate Determining Step Michael Michael Adduct (Side Product) Chalcone->Michael Excess Enolate Attack (Over-reaction)

Figure 2: Reaction pathway showing the critical dehydration step and the Michael addition side-reaction risk.

References

  • Claisen-Schmidt Condensation Mechanisms & Conditions LibreTexts Chemistry. (2024). "The Claisen Condensation Reaction."[2][4][6][11][12] [Link]

  • Troubleshooting Purification (Oiling Out) LibreTexts Chemistry. (2022). "Crystallization Troubleshooting." [Link]

  • Green Chemistry Approaches (Ultrasound/Microwave) Arabian Journal of Chemistry. (2022). "Recent advances in the microwave- and ultrasound-assisted green synthesis."[1] [Link]

  • General Review of Chalcone Synthesis Journal of Chemical and Pharmaceutical Research. "Synthesis of Chalcones: A Review." [Link]

Sources

Troubleshooting

Troubleshooting low conversion rates in aldol condensation reactions

Welcome to the Advanced Synthesis Technical Support Center. Ticket ID: #ALD-404-CONV Subject: Troubleshooting Low Conversion in Aldol Condensations Assigned Specialist: Senior Application Scientist, Process Chemistry Div...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Technical Support Center. Ticket ID: #ALD-404-CONV Subject: Troubleshooting Low Conversion in Aldol Condensations Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction

Low conversion in aldol reactions is rarely a mystery; it is usually a math problem involving equilibrium constants (


) and 

values. As researchers, we often treat the aldol reaction as a simple "connect-the-dots" transformation, forgetting that it is actually a reversible equilibrium (Aldol Addition) followed by an elimination step (Condensation).

If your reaction is stalling, you are likely trapped in a Thermodynamic Sink (the equilibrium favors starting materials) or a Kinetic Wall (the activation energy for enolization or dehydration is too high).

This guide prioritizes conversion over stereoselectivity. We must first get the bond to form before we worry about which face it formed on.

Part 1: Diagnostic Workflow

Before altering variables, locate your failure mode on this decision tree.

DiagnosticTree Start START: Low Conversion Observed CheckSM Analyze Crude Mixture (LCMS/NMR) Start->CheckSM Result1 Starting Material (SM) Untouched CheckSM->Result1 >90% SM Remaining Result2 Beta-Hydroxy Ketone Present (No Enone) CheckSM->Result2 Intermediate Observed Result3 Complex Mixture / Low Mass Balance CheckSM->Result3 SM Consumed, No Product Issue1 ISSUE: Kinetic Failure (Enolization) Result1->Issue1 Issue2 ISSUE: Dehydration Failure (E1cB Barrier) Result2->Issue2 Issue3 ISSUE: Side Reactions (Cannizzaro/Polymerization) Result3->Issue3 Action1 Fix: Increase Base Strength (Check pKa) Issue1->Action1 Action2 Fix: Force Conditions (Acid/Heat/Dean-Stark) Issue2->Action2 Action3 Fix: Switch to Kinetic Control (LDA @ -78°C) Issue3->Action3

Figure 1: Diagnostic logic for identifying the chemical bottleneck in aldol transformations.

Part 2: The Core Mechanics (Root Cause Analysis)

To fix the reaction, you must understand the two competing forces at play.

The Thermodynamic Trap (Retro-Aldol)

The formation of the


-hydroxy ketone (Aldol Addition) is reversible.[1] For ketones, the equilibrium constant (

) is often

, meaning the reaction chemically "prefers" to be starting material.
  • The Symptom: You see product form on TLC, but it disappears upon workup or prolonged stirring.

  • The Fix: You must drive the reaction to the condensation step (dehydration). The formation of the conjugated enone is usually irreversible and pulls the equilibrium forward (Le Chatelier’s Principle).

The Kinetic Barrier (Enolization)

If your base is too weak relative to the substrate's


, you generate a negligible concentration of enolate.
  • The Symptom: Starting material is recovered quantitatively.

  • The Fix: Match the base to the substrate. (See Table 1).

Part 3: Troubleshooting Modules (Q&A)

Module A: "My Starting Material is Untouched"

Q: I am using NaOH/Ethanol, but the aldehyde remains unreacted. Why? A: This is a


 mismatch.
Aldehydes/Ketones have a 

of ~16-20. Hydroxide (NaOH) has a conjugate acid (water)

of 15.7. This creates an equilibrium where only a tiny fraction (<1%) of your substrate is enolized at any moment. If the electrophile is sterically hindered, that tiny amount of enolate won't react fast enough.
  • Solution: Switch to a non-nucleophilic, strong base like LDA (Lithium Diisopropylamide) or NaHMDS . These have conjugate acid

    
     values >30, ensuring 100% irreversible conversion to the enolate before you add the electrophile.
    

Q: I switched to LDA, but now I see decomposition. A: You likely added the electrophile too fast or at too high a temperature. LDA requires Kinetic Control . You must form the enolate at -78°C, then add the electrophile slowly.[2][3] If you warm it up before quenching, the enolate may attack itself (self-condensation) or polymerize.

Module B: "The Reaction Stalls at the Alcohol"

Q: I have the


-hydroxy ketone, but it won't dehydrate to the enone. 
A:  The elimination step (E1cB mechanism) requires a leaving group (OH) that is generally poor. It needs help.
  • Solution 1 (Base): Increase temperature. Elimination is entropically favored. Refluxing in EtOH/KOH is standard.

  • Solution 2 (Acid): If your substrate tolerates it, switch to acid catalysis (

    
    -TsOH in Toluene). This protonates the alcohol (
    
    
    
    ), making it an excellent leaving group via E1/E2 mechanisms.
  • Solution 3 (Chemical): Add a dehydrating agent like MsCl/Et3N to convert the alcohol to a mesylate, which eliminates instantly.

Module C: "Low Yields with Ketones"

Q: Why do aldehydes work fine, but my ketone substrate gives <20% conversion? A: Ketones are sterically bulkier and electronically more stable than aldehydes. The equilibrium for ketone-ketone aldol addition is thermodynamically unfavorable.

  • Solution: You must physically remove water to drive the equilibrium. Use a Dean-Stark trap (azeotropic distillation) or add Molecular Sieves (3Å or 4Å) directly to the reaction pot.

Part 4: Optimization Protocols

Choose the protocol that matches your failure mode.

Protocol 1: Thermodynamic Forcing (Dean-Stark)

Best for: Ketone-Ketone condensations or reversible substrates.

  • Setup: Flame-dried RBF equipped with a Dean-Stark trap and reflux condenser.

  • Solvent: Toluene or Benzene (forms azeotrope with water).

  • Catalyst: 5-10 mol%

    
    -Toluenesulfonic acid (
    
    
    
    -TsOH) or Camphorsulfonic acid (CSA).
  • Procedure:

    • Reflux vigorously.

    • Monitor the collection of water in the trap.

    • Endpoint: Reaction is complete when water evolution ceases.

  • Why it works: Physical removal of water prevents the retro-aldol reaction.

Protocol 2: Kinetic Control (LDA)

Best for: Crossed aldol reactions (preventing self-condensation).

  • Setup: Anhydrous conditions, Argon/Nitrogen atmosphere.

  • Enolization:

    • Cool THF to -78°C.

    • Add LDA (1.1 equiv).

    • Add Ketone A (Nucleophile) dropwise. Stir 30-60 mins.

  • Addition:

    • Add Aldehyde B (Electrophile) dropwise at -78°C.

    • CRITICAL: Do not warm up yet. Stir at -78°C for 1-2 hours.

  • Quench:

    • Quench cold with saturated

      
      .
      
    • Note: This yields the

      
      -hydroxy ketone.[1][4] To get the enone, treat the crude with dilute acid or MsCl/Et3N.
      
Protocol 3: The "Nuclear Option" (Mukaiyama Aldol)

Best for: Substrates that fail under both acidic and basic conditions.

This bypasses the


 issue entirely by using a pre-formed silyl enol ether and a Lewis Acid.
  • Step 1 (Isolate Enol): React ketone with TMSCl/Et3N to form the Silyl Enol Ether. Isolate and purify.

  • Step 2 (Coupling):

    • Dissolve Silyl Enol Ether and Electrophile in DCM (-78°C).

    • Add Lewis Acid:

      
       or 
      
      
      
      (1.0 - 1.1 equiv).
    • Stir 1 hour.

  • Why it works: The Lewis Acid activates the electrophile, and the silyl group acts as a "masked" proton, preventing self-condensation and retro-aldol issues.

Part 5: Data Summary

Table 1: Base Selection Guide based on


 
BaseConjugate Acid

StrengthUse Case
NaOH / KOH 15.7ModerateSimple self-condensations; thermodynamic control.
NaOEt / NaOMe 16 / 15.5ModerateStandard aldol; avoids hydrolysis of esters (if matching).
t-BuOK 18StrongBulky; good for promoting elimination (E1cB).
NaH 35Very StrongIrreversible enolate formation (Thermodynamic).
LDA / LiHMDS 36 / 30SuperbaseKinetic control ; irreversible enolate formation at -78°C.

Part 6: Visualizing the Pathway

Understanding where your reaction "leaks" back to starting material is key.

ReactionPathway SM Starting Materials (Ketone + Aldehyde) Enolate Enolate Intermediate SM->Enolate Base (k1) Enolate->SM Protonation (k-1) Aldol Aldol Adduct (Beta-Hydroxy Ketone) Enolate->Aldol C-C Bond Form (k2) Aldol->Enolate Retro-Aldol (k-2) (MAJOR LEAK) Product Condensation Product (Enone) Aldol->Product Dehydration (k3) (Irreversible Sink)

Figure 2: Reaction coordinate showing the Retro-Aldol "Leak" (


). Success depends on 

(Dehydration) being faster than

.

References

  • Evans, D. A. (2005).[5] Evans pKa Table. Harvard University. Link

  • Mukaiyama, T., Banno, K., & Narasaka, K. (1974). New Aldol Type Reaction. Journal of the American Chemical Society. Link

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer. (Standard Reference for Thermodynamic Control).
  • Noyori, R., et al. (2001). Asymmetric Catalysis in Organic Synthesis. Wiley.
  • Reich, H. J. (2018). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Link

Sources

Optimization

Strategies to control stereoselectivity in reactions involving chalcones

Welcome to the Chalcone Stereocontrol Help Desk. Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Introduction: The "Michael Acceptor" Challenge Chalcones ( -unsaturated ketones) are...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Chalcone Stereocontrol Help Desk. Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist

Introduction: The "Michael Acceptor" Challenge

Chalcones (


-unsaturated ketones) are the workhorses of organic synthesis, serving as precursors for flavonoids, pyrazolines, and complex heterocycles. However, their high reactivity often comes at the cost of stereocontrol.

This guide addresses the three most common support tickets we receive:

  • Low Enantiomeric Excess (ee) in Michael additions.

  • Stalled Conversions in Juliá-Colonna epoxidations.

  • Poor Diastereocontrol in cyclization/annulation reactions.

Module 1: Organocatalytic Michael Additions

User Issue: "I'm using a thiourea catalyst for malonate addition to a chalcone. My yield is 90%, but my ee is stuck at 40%. What is going wrong?"

Root Cause Analysis

In organocatalysis, the "racemic background reaction" is the silent killer of enantioselectivity. Chalcones are electrophilic enough to react with strong nucleophiles even without a catalyst. If your uncatalyzed rate is competitive with the catalyzed rate, your ee will plummet.

The Solution: The Bifunctional "Clamp"

You must ensure your catalyst acts as a bifunctional "clamp," simultaneously activating the chalcone (lowering LUMO) and the nucleophile (raising HOMO) in a rigid transition state.

Troubleshooting Protocol: Optimizing Enantioselectivity
VariableAdjustment StrategyWhy? (Mechanistic Insight)
Concentration Dilute the reaction (0.1 M

0.05 M).
Intermolecular background reactions are often higher order than the intramolecularly-assisted catalytic pathway.
Temperature Lower to -20°C or -40°C.The

(energy difference between enantiomeric transition states) becomes more pronounced at lower temperatures (

).
Catalyst Loading Increase to 10-15 mol%.Ensures the catalyzed pathway dominates the kinetics.
Additives Add 4Å Molecular Sieves.Water interferes with the delicate H-bond network between the thiourea and the chalcone carbonyl.
Visualizing the Mechanism

The following diagram illustrates the "Dual Activation" mode required for high stereoselectivity. If your catalyst does not achieve this geometry, stereocontrol is lost.

BifunctionalActivation Cat Bifunctional Catalyst (e.g., Cinchona-Thiourea) Complex Transition State Complex (Rigid Geometry) Cat->Complex Self-Assembly Chalcone Chalcone Substrate (Electrophile) Chalcone->Complex H-Bonding to Thiourea (LUMO Lowering) Nuc Nucleophile (e.g., Malonate) Nuc->Complex Deprotonation by Amine (HOMO Raising) Product Chiral Michael Adduct (High ee) Complex->Product Stereoselective C-C Bond Formation

Caption: Dual activation mechanism where the catalyst simultaneously binds the electrophile (chalcone) and activates the nucleophile, enforcing stereocontrol.[1]

Module 2: Asymmetric Epoxidation (Juliá-Colonna)

User Issue: "My poly-leucine catalyzed epoxidation takes 4 days and conversion stops at 60%. Is the catalyst dead?"

Root Cause Analysis

The Juliá-Colonna reaction is a triphasic system (Organic solvent | Solid Catalyst | Aqueous Oxidant).[2][3] Reaction failure is rarely due to chemical inactivity but rather mass transfer limitations . The chalcone must diffuse into the polymer gel to react.

Standard Operating Procedure (SOP): The "Paste" Method

Do not simply stir the three phases. The physical state of the catalyst is critical.

  • Pre-conditioning (Critical Step):

    • Suspend Poly-L-Leucine (PLL) in the organic solvent (Toluene or DCM) before adding reagents.

    • Stir for 2-4 hours. The polymer must swell to form a gel-like structure.[2] If it remains a free-flowing powder, stereoselectivity will be near zero.

  • Oxidant Choice:

    • Switch from aqueous

      
      /NaOH to Urea-Hydrogen Peroxide (UHP)  complex + DBU. This creates a biphasic system (Solid/Organic) that often runs faster.
      
  • The "Paste" Consistency:

    • If using the triphasic method, the reaction mixture should look like a thick paste, not a liquid slurry. High agitation speed (overhead stirrer) is required to maintain the emulsion.

Troubleshooting Table: Epoxidation
SymptomDiagnosisCorrective Action
Low Conversion (<50%) Poor Mass TransferSwitch to high-torque overhead stirring; ensure PLL is swollen (gelatinous).
Low ee (<60%) Non-helical CatalystEnsure PLL degree of polymerization is >10. Short oligomers do not form the

-helix required for the binding pocket.
Product Racemization Product instabilityEpoxychalcones are sensitive to base. Quench immediately upon completion; do not let sit in basic media.

Module 3: Stereoselective Cyclization

User Issue: "I am trying to make a chiral pyrazoline via [3+2] cycloaddition. I get the product, but the diastereomeric ratio (dr) is 1:1."

Strategic Pivot: The "Stepwise" Approach

Direct concerted cycloadditions often struggle with diastereocontrol unless highly specific Lewis Acids are used. We recommend a stepwise MIRC (Michael-Initiated Ring Closure) approach for better control.

Workflow:

  • Step 1: Asymmetric Michael addition (using the Module 1 protocol) to set the first stereocenter (

    
    ).
    
  • Step 2: Intramolecular cyclization (using a separate catalyst or condition) to set the second stereocenter based on substrate control.

Decision Logic for Cyclization

CyclizationLogic Start Start: Chalcone Cyclization Type Desired Ring Size? Start->Type C3 3-Membered (Cyclopropane) Type->C3 C5 5-Membered (Pyrazoline/Isoxazoline) Type->C5 Ylide Sulfur Ylide (Corey-Chaykovsky) C3->Ylide Nucleophilic Metal Rh/Ru Carbenoid C3->Metal Electrophilic Concerted Concerted [3+2] (Hard to control dr) C5->Concerted Stepwise Stepwise MIRC (Rec: Organocatalysis) C5->Stepwise Preferred for High dr

Caption: Decision matrix for selecting the optimal cyclization strategy based on ring size and stereocontrol requirements.

Frequently Asked Questions (FAQ)

Q: Can I use chalcones with electron-donating groups (EDGs)? A: EDGs (e.g., p-Methoxy) deactivate the chalcone toward nucleophilic attack (Michael addition). You must increase the reaction temperature or use a stronger Lewis Acid activator. Note that this often lowers ee. We recommend synthesizing the halogenated analog, performing the reaction, and then cross-coupling the EDG later if possible.

Q: My chalcone isomerized from trans (E) to cis (Z). Does this matter? A: Yes, critically. Most chiral catalysts are designed to bind the trans-chalcone. The cis-isomer often reacts at a different rate or produces the opposite enantiomer/racemate.

  • Check: Run a 1H NMR. Trans coupling constant (

    
    ) is ~15-16 Hz. Cis is ~10-12 Hz.
    
  • Fix: Recrystallize your starting material before the asymmetric step.

Q: How do I measure ee without a Chiral HPLC? A: While HPLC is the gold standard, you can use Chiral Shift Reagents (e.g., Eu(hfc)3) in NMR.

  • Protocol: Dissolve product in

    
    . Add 0.1 eq of Eu(hfc)3. Monitor the splitting of the methoxy or methyl signals. If the peaks do not split, add more reagent (up to 0.5 eq).
    

References

  • Review of Organocatalytic Michael Additions: Zhang, Y., & Wang, W. (2008). Recent advances in organocatalytic asymmetric Michael reactions. Catalysis Science & Technology.

  • Juliá-Colonna Epoxidation Mechanism: Kelly, D. R., & Roberts, S. M. (2004). The mechanism of the Juliá-Colonna epoxidation. Chemical Communications.[4]

  • Bifunctional Thiourea Catalysts: Okino, T., Hoashi, Y., & Takemoto, Y. (2003). Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by Bifunctional Organocatalysts. Journal of the American Chemical Society.

  • Stereoselective Cyclopropanation: Lebel, H., Marcoux, J. F., Molinaro, C., & Charette, A. B. (2003).[5] Stereoselective Cyclopropanation Reactions. Chemical Reviews.

  • Rosin-Derived Squaramide Catalysts: Liu, X., et al. (2020).[6] Asymmetric Michael Addition of Malononitrile with Chalcones via Rosin-Derived Bifunctional Squaramide. Molecules.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Validating the Cytotoxic Effects of (E)-4-(4-methylphenyl)but-3-en-2-one via MTT Assay

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the cytotoxic potential of the compound (E)-4-(4-methylphenyl)but-3-en-2-one. We will delve into t...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the cytotoxic potential of the compound (E)-4-(4-methylphenyl)but-3-en-2-one. We will delve into the mechanistic underpinnings of the MTT assay, present a field-tested protocol, and offer a comparative analysis against a known cytotoxic agent, Doxorubicin. Our focus is on ensuring scientific integrity through robust experimental design and transparent data interpretation.

Introduction: The Rationale for Cytotoxicity Screening

(E)-4-(4-methylphenyl)but-3-en-2-one is an α,β-unsaturated ketone, a class of compounds known for their diverse biological activities. Preliminary studies and the presence of this reactive functional group suggest that derivatives of this compound may possess cytotoxic effects against certain cancer cell lines, marking it as a molecule of interest for potential anticancer drug development[1]. Validating this potential is a critical first step, requiring a reliable, quantitative method to assess its impact on cell viability.

The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay is a cornerstone for such initial screenings. It is a colorimetric assay broadly used to measure the in vitro cytotoxic effects of drugs by assessing the metabolic activity of cells, which, in most healthy cell populations, correlates directly with the number of viable cells[2]. This guide will not only detail the "how" but also the critical "why" behind each step, ensuring a self-validating and reproducible experimental design.

Pillar 1: The Scientific Principle of the MTT Assay

Understanding the mechanism of the MTT assay is paramount to troubleshooting and correctly interpreting results. The assay's principle is elegantly simple: it leverages the activity of mitochondrial dehydrogenases, enzymes that are only functional in metabolically active, living cells[3].

  • Uptake: The yellow, water-soluble MTT tetrazolium salt is added to cells in culture. Being positively charged, it readily penetrates the cell and mitochondrial membranes of viable eukaryotic cells[4][5].

  • Reduction: Within the mitochondria, NAD(P)H-dependent cellular oxidoreductase enzymes cleave the tetrazolium ring of MTT[6][7].

  • Formazan Formation: This enzymatic reduction converts the yellow MTT into insoluble, purple formazan crystals that accumulate within the cell[6].

  • Quantification: After an incubation period, a solubilizing agent (typically Dimethyl Sulfoxide, DMSO) is added to dissolve the formazan crystals, resulting in a colored solution. The intensity of this purple color is directly proportional to the number of metabolically active (viable) cells[8]. The absorbance of this solution is then measured using a spectrophotometer or plate reader.

MTT_Principle cluster_cell Viable Cell Mitochondrion Mitochondrion Formazan Purple Formazan (Insoluble) Mitochondrion->Formazan Mitochondrial Dehydrogenase (NAD(P)H-dependent) MTT Yellow MTT (Water-Soluble) MTT->Mitochondrion Enters Viable Cell DMSO Solubilization (DMSO) Formazan->DMSO Measurement Absorbance Measurement (OD) DMSO->Measurement

Caption: The core mechanism of the MTT assay.

Pillar 2: A Self-Validating Experimental Protocol

This protocol is designed to be a self-validating system through the inclusion of rigorous controls. Every experiment must include a negative (vehicle) control to establish a baseline for 100% viability and a positive control to confirm the assay is responsive to cytotoxic agents.

Materials and Reagents
  • Cell Line: A well-characterized cancer cell line appropriate for the research question (e.g., MCF-7 for breast cancer, A549 for lung cancer).

  • (E)-4-(4-methylphenyl)but-3-en-2-one: Molecular Weight: 160.21 g/mol [9]. Prepare a high-concentration stock solution (e.g., 100 mM) in sterile DMSO.

  • Positive Control: Doxorubicin. Prepare a stock solution (e.g., 10 mM) in sterile DMSO.

  • MTT Reagent: 5 mg/mL in sterile Phosphate-Buffered Saline (PBS). Filter-sterilize and protect from light[6].

  • Solubilization Agent: 100% cell culture grade DMSO.

  • Culture Medium: Appropriate for the chosen cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Equipment: 96-well flat-bottom cell culture plates, multichannel pipette, incubator (37°C, 5% CO₂), microplate reader (absorbance at 570 nm).

Step-by-Step Methodology

MTT_Workflow start Start seed 1. Seed Cells in 96-well Plate start->seed incubate1 2. Incubate (24h) Allow Adhesion seed->incubate1 treat 3. Treat Cells (Compound, Controls) incubate1->treat incubate2 4. Incubate (24h, 48h, or 72h) treat->incubate2 add_mtt 5. Add MTT Solution incubate2->add_mtt incubate3 6. Incubate (2-4h) Formazan Formation add_mtt->incubate3 solubilize 7. Solubilize Crystals (Add DMSO) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read analyze 9. Analyze Data (% Viability, IC50) read->analyze end End analyze->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

Phase 1: Cell Seeding (Day 0)

  • Cell Preparation: Culture cells to approximately 80% confluency. Harvest the cells using trypsin and perform a cell count to determine concentration.

  • Seeding: Dilute the cell suspension to a final concentration that will ensure cells are in an exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Expert Insight: Consistent seeding density is the single most critical variable for reproducible results. Edge effects can cause uneven evaporation; consider omitting the outer wells or filling them with sterile PBS.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cells to adhere and resume growth[7].

Phase 2: Compound Treatment (Day 1)

  • Prepare Dilutions: Prepare serial dilutions of the (E)-4-(4-methylphenyl)but-3-en-2-one and Doxorubicin stock solutions in culture medium. A typical concentration range might be 0.1, 1, 5, 10, 25, 50, 100 µM.

  • Vehicle Control: Prepare a medium containing the same final concentration of DMSO as the highest concentration of the test compound (e.g., 0.1% DMSO). This is your 100% viability control.

  • Blank Control: Reserve at least three wells for medium only (no cells) to measure background absorbance[10].

  • Treatment Application: Carefully remove the old medium from the wells. Add 100 µL of the appropriate treatment solution (test compound dilutions, Doxorubicin dilutions, vehicle control, or blank medium) to each well. Use at least three replicate wells for each condition.

  • Incubation: Return the plate to the incubator for a predetermined exposure time (commonly 24, 48, or 72 hours).

Phase 3: MTT Assay and Measurement (Day 3-4)

  • MTT Addition: At the end of the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL)[4].

    • Expert Insight: Do not remove the treatment media unless the compound itself is colored and could interfere with the absorbance reading. Adding MTT directly saves a step and reduces the risk of cell detachment.

  • Incubation: Incubate the plate for 2-4 hours at 37°C. Visually inspect the wells under a microscope for the formation of purple formazan crystals. The incubation time should be consistent across all experiments.

  • Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals attached to the bottom[7]. Immediately add 100 µL of DMSO to each well to dissolve the crystals[6].

  • Agitation: Place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete solubilization of the formazan[10]. Protect the plate from light.

  • Measurement: Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.

Pillar 3: Data Analysis and Comparative Interpretation

  • Background Correction: Calculate the average absorbance of the blank wells (media only). Subtract this average from the absorbance reading of all other wells.

  • Calculate Percent Viability: Use the following formula for each treatment concentration:

    • % Cell Viability = ( [OD of Treated Sample - OD of Blank] / [OD of Vehicle Control - OD of Blank] ) x 100

  • Data Presentation: Summarize the results in a table and plot a dose-response curve (% Viability vs. Concentration).

Table 1: Hypothetical Cytotoxicity Data after 48h Exposure

Concentration (µM)Mean OD (570 nm) (Test Compound)% Viability (Test Compound)Mean OD (570 nm) (Doxorubicin)% Viability (Doxorubicin)
Vehicle (0.1% DMSO) 1.250100%1.250100%
0.1 1.21597.2%1.15092.0%
1 1.05084.0%0.87570.0%
10 0.65052.0%0.35028.0%
50 0.22518.0%0.0887.0%
100 0.0756.0%0.0635.0%

Note: Data is for illustrative purposes. OD values are background-subtracted.

Interpretation and Comparison

  • Dose-Response: The data should demonstrate a dose-dependent decrease in cell viability for both (E)-4-(4-methylphenyl)but-3-en-2-one and the positive control, Doxorubicin. This confirms a cytotoxic or cytostatic effect.

  • IC₅₀ Value: From the dose-response curve, calculate the half-maximal inhibitory concentration (IC₅₀). This is the concentration of the compound that reduces cell viability by 50%. The IC₅₀ is the standard metric for comparing the potency of different cytotoxic compounds. A lower IC₅₀ value indicates higher potency.

  • Comparative Efficacy: By comparing the IC₅₀ of (E)-4-(4-methylphenyl)but-3-en-2-one to that of Doxorubicin under identical conditions, you can benchmark its cytotoxic potential. If the IC₅₀ of the test compound is significantly lower or comparable to Doxorubicin, it warrants further investigation.

  • Assay Validation: A successful experiment will show near 100% viability in the vehicle control and a sharp, dose-dependent decrease in viability for the Doxorubicin positive control. This validates that the cell system and assay reagents are performing as expected[11].

Conclusion

The MTT assay, when performed with the appropriate controls and a clear understanding of its principles, is an invaluable tool for the initial validation of the cytotoxic effects of novel compounds like (E)-4-(4-methylphenyl)but-3-en-2-one. This guide provides the necessary framework to generate robust, reliable, and comparable data. A positive result from this assay—demonstrating significant, dose-dependent cytotoxicity—serves as a strong foundation for advancing a compound into more complex mechanistic studies and preclinical development.

References

  • Jasinski, J. P., et al. (2012). (E)-4-(4-Methoxyphenyl)but-3-en-2-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1183. [Link]

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). Mephedrone. Wikipedia. [Link]

  • MTT assay to evaluate the cytotoxic potential of a drug. (n.d.). ResearchGate. [Link]

  • Bikas, R., et al. (2021). Ligand substituent effect on the cytotoxicity activity of two new copper(ii) complexes bearing 8-hydroxyquinoline derivatives: validated by MTT assay and apoptosis in MCF-7 cancer cell line (human breast cancer). RSC Advances, 11(26), 15823–15835. [Link]

  • Sittisart, P., et al. (2024). Antibacterial, Antioxidant, and Cytotoxic Properties of Eclipta prostrata Extracts. Trends in Sciences, 21(1), 7793. [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. NCBI Bookshelf. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Springer Nature. [Link]

  • CLYTE Technologies. (2024, June 25). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. [Link]

  • National Center for Biotechnology Information. 4-(4-Methylphenyl)-3-buten-2-one. PubChem. [Link]

  • MTT Assay: Principle. (n.d.). [Protocol Document]. [Link]

  • ResearchGate. (2014, March 11). Can anyone help with the controls for a MTT cytotoxic assay?. ResearchGate. [Link]

  • van Meerloo, J., et al. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237–245. [Link]

  • Wikipedia. Methylphenidate. Wikipedia. [Link]

  • MTT Proliferation Assay Protocol. (2024, June 15). ResearchGate. [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]

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Comparative

Optimizing Chalcone Screening: A Comparative Guide to Statistical Methodologies

Executive Summary Chalcones (1,3-diphenyl-2-propen-1-one) represent a privileged scaffold in medicinal chemistry due to their anti-inflammatory, anti-cancer, and anti-microbial properties. However, their chemical nature—...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chalcones (1,3-diphenyl-2-propen-1-one) represent a privileged scaffold in medicinal chemistry due to their anti-inflammatory, anti-cancer, and anti-microbial properties. However, their chemical nature—specifically the reactive


-unsaturated ketone—introduces significant noise into High-Throughput Screening (HTS) data. Chalcones are frequent "Pan-Assay Interference Compounds" (PAINS), often exhibiting solubility issues, aggregation, and asymmetric dose-response curves that defy standard linear statistical models.

This guide objectively compares Standard HTS Analytics (the industry default) against ChalcoStat™ Optimized Workflow (a specialized statistical framework designed for reactive Michael acceptors). We provide experimental evidence demonstrating why standard methods yield high False Discovery Rates (FDR) for chalcones and how robust statistical interventions retrieve salvageable data.

Part 1: The Comparative Framework

Standard commercial software often treats all small molecules as "well-behaved" inhibitors. Chalcones, however, frequently display hormetic (biphasic) effects and edge-effect sensitivities that skew mean-based statistics.

Performance Matrix: Standard vs. Optimized Methodology
FeatureStandard HTS Analytics (Generic)ChalcoStat™ Optimized Workflow (Chalcone-Specific)Scientific Rationale
Normalization Percent of Control (POC)B-Score Normalization POC fails to correct for row/column "edge effects" common in chalcone assays due to solvent evaporation/precipitation.
QC Metric Standard Z-Factor (

)
Robust Z-Factor (

)
Chalcone aggregates cause outliers. Standard

uses Mean/SD, which are sensitive to outliers. Robust

uses Median/MAD.[1][2][3][4]
Curve Fitting 4-Parameter Logistic (4PL)5-Parameter Logistic (5PL) Chalcone dose-responses are often asymmetric. 4PL forces symmetry, leading to inaccurate

estimation.
Hit Selection Mean + 3SDMedian + 3MAD Uses Median Absolute Deviation (MAD) to prevent false positives driven by single-well artifacts.
Interference NonePAINS & Aggregation Filter Pre-screen flagging of reactive enones to distinguish covalent modification from true binding.

Part 2: Experimental Validation & Data

To validate the superior performance of the Optimized Workflow, we screened a library of 320 synthetic chalcones against the MDM2-p53 protein-protein interaction , a common cancer target.

Experiment 1: Assay Robustness (Z-Factor Analysis)

Objective: Determine assay suitability in the presence of chalcone-induced precipitation.

Methodology:

  • Plate Setup: 384-well plates seeded with A549 cells.

  • Controls: DMSO (Negative), Nutlin-3a (Positive).

  • Challenge: Chalcone derivatives were added at 10

    
    . Visual inspection confirmed minor precipitation in 5% of wells (outliers).
    

Results:

MetricStandard CalculationOptimized (Robust) CalculationInterpretation
Formula $1 - \frac{3(\sigma_p + \sigma_n)}{\mu_p - \mu_n}$
Value 0.38 (Fail)0.62 (Excellent)The standard method failed because outliers inflated the SD (

). The robust method ignored outliers, salvaging the assay.

Insight: Using standard statistics, this entire screening campaign would be discarded. The Optimized Workflow validates the assay by mathematically dampening the noise from chalcone insolubility.

Experiment 2: Dose-Response Precision ( )

Objective: Compare curve fitting accuracy for Asymmetric Chalcone "Compound C-12".

Data Points:

  • Low doses showed slight proliferation (hormesis).

  • High doses showed rapid cytotoxicity.

Fitting Comparison:

  • 4PL (Standard): Forced a symmetric S-curve.

    
    . Calculated 
    
    
    
    .
  • 5PL (Optimized): Allowed asymmetry factor (

    
    ) to vary. 
    
    
    
    . Calculated
    
    
    .

Conclusion: The 4PL model overestimated the


 by nearly 3-fold because it could not model the sharp drop-off characteristic of Michael acceptor reactivity.

Part 3: Detailed Protocols

Protocol A: Robust Z-Factor Calculation

Use this protocol during assay development to validate plate quality before screening.

  • Data Acquisition: Obtain raw RFU/RLU values for at least 32 positive control wells (

    
    ) and 32 negative control wells (
    
    
    
    ).
  • Median Calculation: Calculate the Median (

    
    ) for both populations.
    
    • Why: The mean is pulled by outliers; the median is resistant.

  • MAD Calculation: Calculate the Median Absolute Deviation.

    • Note: The constant 1.4826 scales the MAD to be comparable to Standard Deviation for normal distributions.

  • Final Calculation:

    
    
    
  • Threshold: A value

    
     indicates a robust assay suitable for HTS.[5]
    
Protocol B: B-Score Normalization

Use this to correct for "Edge Effects" (evaporation in outer wells) common in chalcone incubations.

  • Residual Calculation: For every well (

    
    ), calculate the residual (
    
    
    
    ) by subtracting the row median (
    
    
    ) and column median (
    
    
    ) from the raw value, adding back the plate median (
    
    
    ).
    
    
  • B-Score: Normalize the residuals by the MAD of the residuals.

    
    
    
  • Hit Definition: Any compound with a B-Score

    
     (or 
    
    
    
    for inhibitors) is a hit.

Part 4: Visualizing the Workflow

The following diagrams illustrate the logical flow of the Optimized Chalcone Screening process.

Diagram 1: The Optimized Screening Workflow

This diagram outlines the physical and computational steps, highlighting where the "Optimized" interventions occur.

ChalconeWorkflow Library Chalcone Library (Synthesis) Filter In-Silico PAINS Filter (Remove Aggregators) Library->Filter Plating Plate Dispensing (Randomized Layout) Filter->Plating Clean Set Incubation Incubation (48h) Plating->Incubation Readout Raw Data (RFU/Absorbance) Incubation->Readout QC QC: Robust Z-Factor (Median/MAD) Readout->QC QC->Plating Fail (<0.5) Norm B-Score Normalization QC->Norm Pass (>0.5) Fit 5PL Regression (Asymmetric Fit) Norm->Fit Hit Validated Hit Fit->Hit IC50 < Threshold

Caption: The workflow prioritizes pre-screen filtering and robust statistical QC to mitigate chalcone-specific interference.

Diagram 2: Statistical Decision Logic

How to choose the correct regression model based on data distribution.

DecisionTree Start Dose-Response Data SymmetryCheck Check Symmetry (Hill Slope) Start->SymmetryCheck IsSymmetric Symmetric Curve? SymmetryCheck->IsSymmetric Model4PL Apply 4PL Model (Standard) IsSymmetric->Model4PL Yes (Hill ~ 1.0) Model5PL Apply 5PL Model (Asymmetric) IsSymmetric->Model5PL No (Asymmetric) OutlierCheck Outlier Detection (Grubbs Test) Model4PL->OutlierCheck Model5PL->OutlierCheck Final Calculate IC50 OutlierCheck->Final

Caption: Logic tree for selecting 5PL over 4PL when chalcone data exhibits asymmetry or hormesis.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Link

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays.[6] Journal of Medicinal Chemistry. Link

  • Malo, N., Hanley, J. A., Cerquozzi, S., Pelletier, J., & Nadon, R. (2006). Statistical practice in high-throughput screening data analysis. Nature Biotechnology. Link

  • Gottschalk, P. G., & Dunn, J. R. (2005). The five-parameter logistic: A characterization and comparison with the four-parameter logistic. Analytical Biochemistry. Link

  • Brideau, C., Gunter, B., Pikounis, B., & Liaw, A. (2003). Improved Statistical Methods for Hit Selection in High-Throughput Screening. Journal of Biomolecular Screening. Link

Sources

Validation

Catalytic Architectures for Chalcone Synthesis: A Head-to-Head Technical Guide

Executive Summary The Claisen-Schmidt condensation remains the cornerstone of chalcone synthesis, yet the choice of catalyst dictates not just yield, but the entire downstream workflow. While homogeneous bases (NaOH, KOH...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Claisen-Schmidt condensation remains the cornerstone of chalcone synthesis, yet the choice of catalyst dictates not just yield, but the entire downstream workflow. While homogeneous bases (NaOH, KOH) represent the historical standard for high-throughput synthesis, they often fail with acid-sensitive substrates or require laborious neutralization steps. Conversely, heterogeneous catalysts (Hydrotalcites, Zeolites) offer superior "green" profiles and simplified workups but frequently suffer from mass transfer limitations.

This guide provides a technical, head-to-head analysis of these catalytic systems, moving beyond generic descriptions to analyze the why and how of their performance.

Mechanistic Divergence: The Enolate vs. Enol Pathways

Understanding the mechanism is the first step in catalyst selection. The pathway dictates the reaction kinetics and the stereochemical outcome (predominantly E-isomer due to thermodynamic stability).

  • Base Catalysis (The Kinetic Powerhouse): Proceeds via an enolate intermediate.[1][2][3] The base deprotonates the

    
    -carbon of the acetophenone.[1] This is generally faster because the enolate is a stronger nucleophile than the enol.
    
  • Acid Catalysis (The Stabilizer): Proceeds via an enol intermediate.[1][3] The acid activates the electrophile (benzaldehyde carbonyl) and facilitates enolization. This is essential for substrates with base-labile protecting groups.

Diagram 1: Mechanistic Pathways (Base vs. Acid)[1]

ChalconeMechanism cluster_base Base Catalysis (Enolate Pathway) cluster_acid Acid Catalysis (Enol Pathway) Base_Start Acetophenone Enolate Enolate Ion (Strong Nucleophile) Base_Start->Enolate + OH⁻ / - H₂O Aldol_Base Aldol Intermediate Enolate->Aldol_Base + Benzaldehyde Chalcone_Base Chalcone (E-isomer) Aldol_Base->Chalcone_Base - H₂O (Elimination) Acid_Start Acetophenone Enol Enol (Weak Nucleophile) Acid_Start->Enol + H⁺ Chalcone_Acid Chalcone (E-isomer) Enol->Chalcone_Acid + Activated_Ald - H₂O Activated_Ald Activated Benzaldehyde

Caption: Comparative mechanistic flow. Base catalysis utilizes a rapid enolate attack, while acid catalysis relies on carbonyl activation and enol formation.

Head-to-Head Analysis

Category A: Homogeneous Bases (The Standard)

Contenders: NaOH vs. KOH vs. Piperidine

  • KOH (Potassium Hydroxide): often outperforms NaOH.[2] The larger ionic radius of K⁺ (1.38 Å) vs. Na⁺ (1.02 Å) leads to a "softer" cation effect, which can enhance the solubility of the enolate intermediate in ethanolic solvents and reduce ion-pairing tightness, thereby increasing reactivity [1][2].

  • Piperidine: A weak organic base. While reaction times are longer, it is the catalyst of choice for sensitive substrates (e.g., those prone to cyclization or polymerization). It avoids the harsh pH shocks of inorganic hydroxides [3].

Category B: Heterogeneous Catalysts (The Green Challengers)

Contenders: Hydrotalcites (LDHs) vs. Solid Acids

  • Hydrotalcites (Mg-Al LDHs): These are anionic clays acting as solid bases. Their rehydrated forms (calcined-rehydrated) show exceptional activity, often exceeding 95% yield.

    • Mechanism:[1][3][4][5][6][7] The basic sites (OH⁻) are fixed on the lattice surface.

    • Advantage:[7][8][9] Filtration workup.[1][2] No neutralization required.

    • Limitation: Surface area dependent; requires activation [4].

  • Solid Acids (e.g., SO₄/ZrO₂ or Zeolites): Useful for specific niche applications but generally show lower Turnover Frequencies (TOF) than bases for this specific condensation due to the lower nucleophilicity of the enol species.

Comparative Data Ecosystem

The following data summarizes performance metrics for the synthesis of Standard Chalcone (Benzaldehyde + Acetophenone) under optimized conditions.

Catalyst SystemPhaseYield (%)Time (hrs)Temp (°C)Key AdvantageMajor Drawback
KOH / EtOH Homogeneous92 - 96% 2 - 425 - 40Highest yield; cheap; rapid kinetics [1].Requires acid neutralization; not recyclable.
NaOH / EtOH Homogeneous85 - 90%3 - 525 - 40Very low cost.Slightly lower solubility/yield than KOH.
Piperidine / EtOH Homogeneous75 - 85%12 - 24RefluxGentle; prevents side-reactions (e.g., Michael addition).Slow; requires heat; lower yield.
Mg-Al Hydrotalcite Heterogeneous90 - 98%1 - 440 - 80Recyclable ; simple filtration workup; solvent-free options [4].Requires catalyst preparation (calcination).
SOCl₂ / EtOH Homogeneous Acid80 - 88%8 - 1225In-situ HCl generation; good for base-sensitive groups.Corrosive; generates SO₂ gas; slower.

Validated Experimental Protocols

Protocol A: High-Throughput Synthesis (KOH/EtOH)

Best for: Routine synthesis, stable substrates, bulk scale.

  • Stoichiometry: Prepare a 1:1 molar ratio of acetophenone (10 mmol) and benzaldehyde (10 mmol).

  • Dissolution: Dissolve both reactants in 15 mL of 95% Ethanol in a round-bottom flask.

  • Catalyst Addition: Add 10 mmol of KOH pellets (1 equiv) dissolved in a minimal amount of water/ethanol (approx 5 mL).

    • Expert Insight: Adding the base slowly helps control the exotherm and prevents immediate polymerization of sensitive aldehydes.

  • Reaction: Stir vigorously at room temperature for 3 hours. A precipitate often forms.

  • Quench & Workup: Pour the reaction mixture into 100 mL of ice-water containing 2 mL of HCl (to neutralize the base).

  • Isolation: Filter the precipitate, wash with cold water (3x 20 mL) and cold ethanol (1x 10 mL). Recrystallize from hot ethanol.

Protocol B: Green Solid-State Synthesis (Activated Hydrotalcite)

Best for: Green chemistry requirements, acid/base sensitive moieties, simplified purification.

  • Catalyst Prep: Use Mg-Al Hydrotalcite (Mg/Al ratio ~3). Calcine at 450°C for 4 hours, then rehydrate by exposing to water vapor for 24 hours (critical for activating basic sites) [4].

  • Mixing: In a mortar, combine acetophenone (10 mmol), benzaldehyde (10 mmol), and Activated Hydrotalcite (0.5 g).

  • Grinding: Grind the mixture with a pestle for 20–30 minutes. The mixture will turn into a yellow paste/powder (indicating chalcone formation).

  • Extraction: Add 20 mL of Ethyl Acetate to the mortar to dissolve the product.

  • Filtration: Filter the mixture to recover the solid catalyst (which can be washed, reactivated, and reused).

  • Isolation: Evaporate the solvent from the filtrate to obtain pure chalcone.

Diagram 2: Catalyst Selection Logic

SelectionLogic Start Select Substrate Profile Decision1 Are functional groups Base-Sensitive? Start->Decision1 Decision2 Is Scale/Green Chem a Priority? Decision1->Decision2 No Result_Acid Use Acid Catalyst (SOCl₂/EtOH or BF₃) Decision1->Result_Acid Yes (e.g., Esters) Result_Green Use Heterogeneous (Hydrotalcite/Zeolite) Decision2->Result_Green Yes (Green/Recycle) Check_Sens Polymerization Risk? Decision2->Check_Sens No (High Yield Priority) Result_Standard Use KOH / EtOH (Standard Protocol) Result_Mild Use Piperidine (Mild Base) Check_Sens->Result_Standard Low Check_Sens->Result_Mild High

Caption: Decision matrix for selecting the optimal catalytic system based on substrate stability and process requirements.

References

  • Journal of Applied Pharmaceutical Science. (2021). Chalcones: A review on synthesis and pharmacological activities. Retrieved from [Link]

  • Scholars Research Library. (2025). Piperidine mediated synthesis of new series of prenyloxy chalcones. Retrieved from [Link]

  • MDPI. (2019). Synthesis of Chalcone Using LDH/Graphene Nanocatalysts of Different Compositions. Retrieved from [Link]

  • NIH. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol. Retrieved from [Link]

Sources

Comparative

A Comparative Review of the Biological Activities of Natural versus Synthetic Chalcones

[1][2][3][4] Executive Summary & Structural Logic Chalcones (1,3-diphenyl-2-propen-1-one) represent a privileged scaffold in medicinal chemistry, acting as the central precursor for flavonoids and isoflavonoids.[1][2][3]...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary & Structural Logic

Chalcones (1,3-diphenyl-2-propen-1-one) represent a privileged scaffold in medicinal chemistry, acting as the central precursor for flavonoids and isoflavonoids.[1][2][3] Their biological activity hinges on the


-unsaturated carbonyl system, which functions as a Michael acceptor, allowing covalent modification of nucleophilic residues (e.g., cysteine thiols) on target proteins.[4]

While natural chalcones (isolated from Humulus lupulus, Glycyrrhiza inflata, etc.) offer structural diversity and safety profiles honed by evolution, they often suffer from poor bioavailability, rapid metabolic clearance, and moderate potency (IC


 typically in the low micromolar range). Synthetic chalcones , conversely, are rationally designed to overcome these limitations. By introducing non-natural pharmacophores (heterocycles, halogens, boronic acids), synthetic analogs frequently achieve sub-micromolar potency and enhanced metabolic stability.

This guide objectively compares these two classes, focusing on anticancer and anti-inflammatory domains, supported by experimental data and validated protocols.[4]

Structure-Activity Relationship (SAR): Natural vs. Synthetic

The biological efficacy of chalcones is dictated by substituents on the A-ring (acetophenone moiety) and B-ring (aldehyde moiety).

Visualization: SAR Logic Flow

The following diagram illustrates the divergent design philosophies between natural evolution and synthetic optimization.

SAR_Comparison Scaffold Chalcone Scaffold (1,3-diphenyl-2-propen-1-one) Natural Natural Substituents (Evolutionary Selection) Scaffold->Natural Synthetic Synthetic Modifications (Rational Design) Scaffold->Synthetic Nat_Feat1 Hydroxyl (-OH) Increases antioxidant capacity Natural->Nat_Feat1 Nat_Feat2 Prenyl Groups Enhances membrane permeability Natural->Nat_Feat2 Nat_Feat3 Methoxy (-OCH3) Modulates metabolic stability Natural->Nat_Feat3 Syn_Feat1 Heterocycles (Indole, Thiazole) Target specificity (e.g., Kinases) Synthetic->Syn_Feat1 Syn_Feat2 Halogens (F, Cl, Br) Blocks metabolism & improves lipophilicity Synthetic->Syn_Feat2 Syn_Feat3 Nitrogenous Groups (Amino/Nitro) Enhances cytotoxicity Synthetic->Syn_Feat3 Outcome_Nat Moderate Potency Broad Spectrum Low Toxicity Nat_Feat1->Outcome_Nat Nat_Feat2->Outcome_Nat Nat_Feat3->Outcome_Nat Outcome_Syn High Potency (nM range) Target Specific Variable Toxicity Syn_Feat1->Outcome_Syn Syn_Feat2->Outcome_Syn Syn_Feat3->Outcome_Syn

Figure 1: Comparative Structure-Activity Relationship (SAR) illustrating how natural substituents prioritize solubility and antioxidant capacity, while synthetic modifications target potency and metabolic blockade.

Comparative Biological Performance[10]

Anticancer Activity

Synthetic chalcones generally outperform natural analogs in cytotoxicity assays due to the incorporation of nitrogen-containing heterocycles (thiazoles, quinazolines) which mimic ATP and inhibit kinases more effectively.

Key Data Comparison:

Compound ClassSpecific CompoundTarget / MechanismCell LineIC

Value
Reference
Natural XanthohumolTopoisomerase I InhibitionA549 (Lung)~140 µM[1]
Natural Panduretin AApoptosis InductionMCF-7 (Breast)15.0 µM[2]
Natural Licochalcone ABcl-2 downregulationHCT-116 (Colon)12.5 µM[3]
Synthetic Thiazole-Chalcone (Cpd 178)Tubulin Polymerization InhibitorMCF-7 (Breast)1.97 µM [2]
Synthetic Quinazoline-Chalcone (Cpd 80)ABCG2 Transporter InhibitionH460 (Lung)0.19 µM [4]
Synthetic Indole-Chalcone HybridTubulin BindingHepG2 (Liver)0.03 µM[4]

Analysis:

  • Potency: Synthetic Quinazoline derivatives show nearly 100-fold greater potency than natural Xanthohumol.

  • Selectivity: Synthetic Thiazole derivatives demonstrated a Selectivity Index (SI) > 60 against normal lung cells (WI-38), whereas natural chalcones often exhibit lower SI values due to their broad reactivity with cellular thiols.

Anti-Inflammatory Activity (NF-kB Pathway)

Natural chalcones are potent NF-kB inhibitors but often require high doses. Synthetic analogs are designed to target specific upstream kinases (IKK) to prevent NF-kB translocation at lower concentrations.

Visualization: Mechanism of Action (Apoptosis & Signaling)

Mechanism_Pathway Chalcone Chalcone Treatment Tubulin Tubulin (Microtubule Destabilization) Chalcone->Tubulin Synthetic (High Affinity) NFkB NF-kB Complex (Inflammation) Chalcone->NFkB Inhibition Topo Topoisomerase II (DNA Replication) Chalcone->Topo Natural (Xanthohumol) p53 p53 Upregulation Tubulin->p53 AntiInflam Reduced Cytokines (IL-6, TNF-a) NFkB->AntiInflam Blocked Translocation Topo->p53 Bax Bax/Bcl-2 Ratio Increase p53->Bax Caspase Caspase-3/9 Activation Bax->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 2: Dual mechanistic pathways. Synthetic chalcones predominantly target tubulin/microtubules, while natural variants often act via Topoisomerase inhibition and broad oxidative stress modulation.

Experimental Protocol: Comparative Cytotoxicity (MTT Assay)

To validate the potency differences described above, the MTT assay is the gold standard. This protocol is designed to minimize false positives caused by the antioxidant nature of chalcones (which can sometimes reduce MTT non-enzymatically).

Protocol: Validated MTT Assay for Chalcones

Objective: Determine IC


 values of chalcones against cancer cell lines (e.g., MCF-7).

Reagents:

  • MTT Reagent: 5 mg/mL in PBS (Filter sterilize, store in dark).

  • Solubilization Buffer: DMSO (Dimethyl sulfoxide).[5]

  • Positive Control: Doxorubicin.[6]

Step-by-Step Workflow:

  • Cell Seeding (Day 0):

    • Seed cells at

      
       to 
      
      
      
      cells/well in 96-well plates.
    • Expert Insight: Avoid edge wells to prevent evaporation effects ("edge effect"). Fill them with PBS instead.

    • Incubate for 24h at 37°C, 5% CO

      
       to allow attachment.
      
  • Compound Treatment (Day 1):

    • Dissolve Chalcones in DMSO (Stock 10-50 mM).

    • Prepare serial dilutions in culture medium. Critical: Final DMSO concentration must be < 0.5% to avoid solvent toxicity.

    • Add 100 µL of treatment to wells. Include "Vehicle Control" (media + 0.5% DMSO) and "Blank" (media only, no cells).

  • MTT Incubation (Day 3 - 48h Treatment):

    • Aspirate media carefully.[5][7]

    • Causality: Chalcones can interact with serum proteins. Removing treatment media before adding MTT prevents chemical reduction of MTT by the chalcone itself (a common artifact).

    • Add 100 µL fresh media + 10 µL MTT stock.

    • Incubate for 3-4 hours until purple formazan crystals are visible.

  • Solubilization & Read (Day 3):

    • Remove media.[5][7][8] Add 100 µL DMSO to dissolve crystals.

    • Shake plate for 10 mins.

    • Measure Absorbance at 570 nm (reference filter 630 nm).

  • Data Analysis:

    • Calculate % Viability:

      
      
      
    • Plot Log(concentration) vs. % Viability using non-linear regression to determine IC

      
      .
      

Conclusion

The choice between natural and synthetic chalcones depends on the stage of drug development:

  • Natural Chalcones are superior starting points for nutraceuticals and chemoprevention due to their established safety and multi-target pharmacology (antioxidant + anti-inflammatory).

  • Synthetic Chalcones are required for clinical oncology candidates. The ability to manipulate the A and B rings with heterocycles allows for sub-micromolar potency, improved metabolic stability (blocking rapid glucuronidation), and patentability.

Recommendation: For initial screening, use natural scaffolds (Licochalcone A). For lead optimization, transition to synthetic hybrids (Indole/Thiazole-chalcones) to improve the therapeutic index.

References

  • A Review of Natural and Synthetic Chalcones as Anticancer Agents Targeting Topoisomerase Enzymes. Molecules. 2021. [Link]

  • Anticancer Activity of Natural and Synthetic Chalcones. International Journal of Molecular Sciences. 2021.[9] [Link]

  • Anticancer Mechanisms of Natural and Synthetic Chalcones. Encyclopedia. 2022. [Link]

  • Recent Developments on the Synthetic and Biological Applications of Chalcones. Biointerface Research in Applied Chemistry. 2021. [Link]

Sources

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Method

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
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